molecular formula C12H24ClN3O3 B11836982 Azido-PEG3-C6-Cl

Azido-PEG3-C6-Cl

カタログ番号: B11836982
分子量: 293.79 g/mol
InChIキー: LRKXYBSEUKVYAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azido-PEG3-C6-Cl is a useful research compound. Its molecular formula is C12H24ClN3O3 and its molecular weight is 293.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C12H24ClN3O3

分子量

293.79 g/mol

IUPAC名

1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-6-chlorohexane

InChI

InChI=1S/C12H24ClN3O3/c13-5-3-1-2-4-7-17-9-11-19-12-10-18-8-6-15-16-14/h1-12H2

InChIキー

LRKXYBSEUKVYAX-UHFFFAOYSA-N

正規SMILES

C(CCCCl)CCOCCOCCOCCN=[N+]=[N-]

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG3-C6-Cl: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-C6-Cl is a versatile, heterobifunctional linker molecule integral to the fields of bioconjugation, chemical biology, and advanced drug development. Its unique architecture, featuring a terminal azide group, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive chloroalkane moiety, enables the covalent linkage of distinct molecular entities with precision and control. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental considerations for its use in the synthesis of innovative therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Chemical Properties and Data

This compound, systematically named 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-6-chlorohexane, is a well-defined chemical entity that serves as a molecular bridge.[1] The key to its functionality lies in its two distinct reactive termini, allowing for sequential or orthogonal conjugation strategies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers.

PropertyValueReference(s)
CAS Number 1625717-44-3[1]
Molecular Formula C₁₂H₂₄ClN₃O₃[1]
Molecular Weight 293.79 g/mol [1]
Exact Mass 293.1506[1]
Purity Typically ≥95% (as determined by NMR and LC-MS)
Appearance Colorless to light yellow oil or liquid
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage Conditions Store at -20°C for long-term stability

Key Applications and Reactivity

The bifunctional nature of this compound underpins its utility in modern chemical biology and drug discovery. The molecule possesses two orthogonal reactive sites: a terminal azide and an alkyl chloride.

Click Chemistry via the Azide Group

The terminal azide (N₃) group is a key participant in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This allows for the straightforward and robust conjugation of this compound to molecules containing a compatible functional group, most commonly an alkyne. Two primary forms of azide-alkyne cycloaddition are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction involves the use of a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), and is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.

Nucleophilic Substitution at the Chloroalkane Terminus

The terminal hexyl chloride (-C₆-Cl) provides a reactive site for nucleophilic substitution reactions. This functionality is commonly used to attach the linker to proteins, small molecules, or other substrates containing nucleophilic groups such as amines (-NH₂), thiols (-SH), or hydroxyls (-OH). The reaction results in the formation of a stable covalent bond and the displacement of the chloride ion.

Experimental Protocols

The following are representative protocols for the application of this compound in the synthesis of a PROTAC. These protocols are based on established methodologies for similar heterobifunctional linkers and should be optimized for specific substrates and applications.

Protocol 1: Nucleophilic Substitution of a Target Ligand onto this compound

Objective: To conjugate a target protein ligand containing a primary amine (Ligand-T-NH₂) to the chloroalkane end of the linker.

Materials:

  • This compound

  • Ligand-T-NH₂

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • LC-MS for reaction monitoring

Methodology:

  • Dissolve Ligand-T-NH₂ (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (1.2 equivalents) to the solution.

  • Add DIPEA (3 equivalents) to act as a non-nucleophilic base to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at 50-60°C for 12-24 hours.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Purify the product, Azido-PEG3-C6-Ligand-T, by reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for PROTAC Synthesis

Objective: To conjugate a DBCO-functionalized E3 ligase ligand (DBCO-Ligand-E) to the azide-functionalized intermediate from Protocol 1.

Materials:

  • Azido-PEG3-C6-Ligand-T (from Protocol 1)

  • DBCO-Ligand-E

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting column or HPLC for purification

Methodology:

  • Dissolve Azido-PEG3-C6-Ligand-T (1 equivalent) in a minimal amount of DMSO.

  • Dissolve DBCO-Ligand-E (1.5 equivalents) in DMSO.

  • In a suitable reaction vessel, add the Azido-PEG3-C6-Ligand-T solution to PBS.

  • Add the DBCO-Ligand-E solution to the reaction vessel. The final DMSO concentration should ideally be below 10% (v/v).

  • Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours. For less reactive substrates, the incubation time can be extended.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule using a spin desalting column for larger biomolecules or reverse-phase HPLC for small molecules.

  • Characterize the final conjugate by mass spectrometry and other relevant analytical techniques.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

G cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Click Chemistry (SPAAC) Ligand-T-NH2 Target Ligand (with amine) Reaction1 Ligand-T-NH2->Reaction1 + DIPEA, DMF Linker This compound Linker->Reaction1 Intermediate Azido-PEG3-C6-Ligand-T Reaction2 Intermediate->Reaction2 Reaction1->Intermediate Ligand-E-DBCO E3 Ligase Ligand (with DBCO) Ligand-E-DBCO->Reaction2 Final_PROTAC Final PROTAC Molecule Reaction2->Final_PROTAC

A generalized workflow for the synthesis of a PROTAC molecule using this compound.

G PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

References

The Strategic Role of Azido-PEG3-C6-Cl in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a paradigm shift from occupancy-driven inhibition to event-driven degradation of disease-causing proteins. These heterobifunctional molecules are masterfully designed to co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).

Among the diverse array of linkers utilized in PROTAC design, polyethylene glycol (PEG)-based linkers have gained significant prominence. This technical guide provides an in-depth exploration of a specific and versatile PEGylated linker, Azido-PEG3-C6-Cl , and its pivotal role in the synthesis and optimization of potent and selective protein degraders.

Core Principles of this compound as a PROTAC Linker

This compound is a heterobifunctional linker that offers a unique combination of features making it an invaluable tool for PROTAC development. Its structure consists of a three-unit polyethylene glycol (PEG3) chain flanked by an azide group at one end and a six-carbon alkyl chain (C6) terminating in a chlorine atom at the other.

  • The PEG3 Core: The polyethylene glycol component imparts several advantageous properties to the PROTAC molecule. PEG is hydrophilic, which can significantly enhance the aqueous solubility of often large and hydrophobic PROTACs, a crucial factor for their bioavailability and clinical utility.[1] Furthermore, the flexibility of the PEG chain can be critical for enabling the optimal orientation of the two ligands for the formation of a stable and productive ternary complex.[2] The length of the PEG linker is a key parameter to optimize, as it directly impacts the distance between the POI and the E3 ligase, which in turn affects the efficiency of ubiquitination and subsequent degradation.[3]

  • The Azide (N3) Functionality: The azide group is a versatile chemical handle for "click chemistry," one of the most efficient and widely used methods for bioconjugation.[4][5] Specifically, the azide group can readily participate in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with a terminal alkyne to form a stable triazole ring. This reaction is highly specific, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the modular and efficient synthesis of PROTAC libraries. Alternatively, the azide can react with strained alkynes, such as dibenzocyclooctyne (DBCO), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction that is particularly useful for conjugations in biological systems.

  • The Chloro-Hexyl (C6-Cl) Chain: The six-carbon alkyl chain terminating in a chlorine atom provides a reactive site for nucleophilic substitution. This allows for the covalent attachment of the other ligand, typically one containing a nucleophilic group such as an amine or a thiol. The C6 alkyl chain also contributes to the overall length and flexibility of the linker.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

PROTAC (Hypothetical)Linker CompositionDC50 (nM)Dmax (%)Cell Line
BRD4-Degrader-PEG1PEG125075HeLa
BRD4-Degrader-PEG2PEG28092HeLa
BRD4-Degrader-PEG3 PEG3 35 98 HeLa
BRD4-Degrader-PEG4PEG49590HeLa
BRD4-Degrader-PEG5PEG521080HeLa

Note: This data is illustrative and serves to demonstrate the general principle of linker length optimization. Actual DC50 and Dmax values are highly dependent on the specific target protein, E3 ligase, ligands, and cell line used.

The data clearly indicates that the length of the PEG linker has a profound impact on the potency (DC50) and efficacy (Dmax) of the PROTAC. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while a linker that is too long may result in a non-productive complex where the ubiquitin cannot be efficiently transferred to the target protein. In this illustrative example, the PROTAC with a PEG3 linker demonstrates the optimal degradation of BRD4.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a hypothetical BRD4-targeting PROTAC using this compound, and for the evaluation of its degradation efficacy.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a PROTAC targeting BRD4, using JQ1-alkyne as the BRD4 ligand and pomalidomide as the Cereblon (CRBN) E3 ligase ligand, connected via the this compound linker.

Step 1: Conjugation of Pomalidomide to the this compound Linker

  • Materials:

    • Pomalidomide

    • This compound

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard glassware for organic synthesis

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve pomalidomide (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature.

    • Add a solution of this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Heat the reaction mixture to 80 °C and monitor its progress by Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate, Pomalidomide-linker-azide, by flash column chromatography on silica gel.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Pomalidomide-linker-azide (from Step 1)

    • JQ1-alkyne

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

    • Sodium ascorbate

    • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

    • Solvent mixture (e.g., DMSO/water or t-BuOH/water)

  • Procedure:

    • Dissolve Pomalidomide-linker-azide (1.0 equivalent) and JQ1-alkyne (1.1 equivalents) in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

    • In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) and TBTA (0.1 equivalents) in the reaction solvent.

    • Degas the main reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate/TBTA solution.

    • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.

    • Once the reaction is complete, dilute the mixture with water and extract the PROTAC product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the final PROTAC product using preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Determination of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein (e.g., BRD4) in cells treated with a PROTAC.

  • Materials:

    • Cell line expressing the target protein (e.g., HeLa, HEK293T)

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Cell culture reagents

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system for chemiluminescence detection

  • Procedure:

    • Cell Culture and Treatment:

      • Plate cells in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.

      • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle-only control.

    • Cell Lysis:

      • After treatment, wash the cells with ice-cold PBS.

      • Lyse the cells by adding ice-cold RIPA buffer to each well.

      • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

      • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.

      • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane in blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again and apply the ECL substrate.

    • Data Analysis:

      • Capture the chemiluminescent signal using an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control band intensity for each sample.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC development and action.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start PROTAC Design & Synthesis (using this compound) in_vitro_eval In Vitro Evaluation (Binding Assays, Ternary Complex Formation) start->in_vitro_eval cell_based_assays Cell-Based Assays (Western Blot for Degradation) in_vitro_eval->cell_based_assays dc50_dmax Determine DC50 & Dmax cell_based_assays->dc50_dmax selectivity_profiling Selectivity Profiling (Proteomics) dc50_dmax->selectivity_profiling lead_optimization Lead Optimization dc50_dmax->lead_optimization selectivity_profiling->lead_optimization in_vivo_studies In Vivo Efficacy & PK/PD Studies lead_optimization->start Iterative Design lead_optimization->in_vivo_studies

Caption: A typical workflow for the design and evaluation of PROTACs.

BRD4_Signaling_Pathway BRD4 BRD4 Degradation BRD4 Degradation BRD4->Degradation PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb Recruits & Activates PROTAC BRD4-Targeting PROTAC PROTAC->Degradation RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene Initiates Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Cell Proliferation & Growth cMyc_Protein->Cell_Proliferation

Caption: Simplified BRD4 signaling pathway leading to c-Myc expression.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for the development of PROTACs. Its unique combination of a hydrophilic and flexible PEG core, a "clickable" azide handle, and a reactive chloro-alkyl chain provides a powerful platform for the modular and efficient synthesis of protein degraders. The ability to systematically vary the linker length by incorporating PEG units is a critical aspect of optimizing PROTAC efficacy. While the "trial and error" approach to linker design is still prevalent, a more rational, structure-guided approach is emerging. The continued development and application of well-defined linkers like this compound, coupled with advances in structural biology and computational modeling, will undoubtedly accelerate the discovery of novel and potent PROTAC-based therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of Azido-PEG3-C6-Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG3-C6-Cl, a heterobifunctional linker commonly utilized in the synthesis of bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[1][2] Understanding the physicochemical properties of this linker is critical for its effective handling, storage, and application in research and drug development.

Molecular Profile

This compound is comprised of three key functional components: a terminal azide group for click chemistry, a hydrophilic triethylene glycol (PEG3) spacer, and a six-carbon alkyl chloride (C6-Cl) chain for nucleophilic substitution reactions.[3]

  • IUPAC Name: 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-6-chlorohexane[4]

  • Molecular Formula: C₁₂H₂₄ClN₃O₃[4]

  • Molecular Weight: 293.79 g/mol

Solubility Profile

The solubility of this compound is dictated by the balance between its hydrophilic PEG chain and its more hydrophobic C6 alkyl chain. The polyethylene glycol component generally enhances solubility in aqueous media and polar organic solvents. While specific quantitative solubility data for this compound is not widely published, a qualitative summary based on the properties of its constituent parts and related molecules is presented below.

Solvent TypeSolvent ExamplesExpected Solubility
Aqueous Buffers Water, Phosphate-Buffered Saline (PBS)PEGs are known to be very soluble in water and aqueous buffers. The hydrophilic PEG spacer in this compound is expected to confer good solubility in aqueous solutions.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)PEG linkers are generally soluble in solvents like DMF and DMSO. These are recommended as solvents for creating stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformPEG linkers show solubility in these solvents. However, caution is advised when using halogenated solvents with azides due to the potential for forming explosive diazidomethane or triazidomethane.
Alcohols Ethanol, MethanolPEGs are soluble in ethanol.
Ethers Diethyl etherPEG itself is generally not soluble in ether.

Stability Profile

The stability of this compound is a function of its three main components: the azide group, the PEG spacer, and the chloroalkane moiety.

Azide Group Stability

Organic azides are energetic compounds and must be handled with care. However, the stability of an organic azide is significantly influenced by its structure.

  • Structural Considerations: The stability of organic azides can be assessed by the carbon-to-nitrogen (C/N) ratio and the "Rule of Six". For this compound (C₁₂H₂₄ClN₃O₃), the C/N ratio is 12/3 = 4. A C/N ratio greater than 3 suggests that the compound is relatively safe to handle. Similarly, the "Rule of Six," which recommends at least six carbon atoms per energetic group, is satisfied, indicating sufficient dilution of the azide moiety to render it relatively safe.

  • Chemical Incompatibilities: Azides should not be mixed with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid. Contact with metals should also be avoided to prevent the formation of unstable metal azides. Metal spatulas should not be used for handling.

  • Environmental Factors: Organic azides can be sensitive to heat, light, and shock, which can cause decomposition.

Chloroalkane Group Stability

The terminal hexyl chloride group is susceptible to nucleophilic substitution reactions.

  • Hydrolysis: The C-Cl bond can undergo hydrolysis to form the corresponding alcohol. This reaction is generally slow for primary alkyl chlorides in neutral water but is significantly accelerated under basic (alkaline) conditions due to the higher concentration of the stronger hydroxide nucleophile. The hydrolysis of alkyl halides with water typically proceeds through an Sₙ1 mechanism. Mild acidic conditions are less detrimental to the stability of the chloroalkane group compared to basic conditions.

  • Reaction with Nucleophiles: Buffer components containing nucleophilic species, such as primary or secondary amines (e.g., Tris buffer), could potentially react with the chloroalkane, although this reactivity is expected to be low at neutral pH.

PEG Spacer Stability

The ether linkages within the polyethylene glycol chain are generally stable under most conditions. However, they can be susceptible to oxidative metabolism in biological systems.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of the molecule.

ConditionRecommendation
Solid Form Store in a dry, dark environment. For short-term storage (days to weeks), 0 - 4 °C is suitable. For long-term storage (months to years), -20 °C is recommended.
Stock Solution Prepare stock solutions in anhydrous organic solvents such as DMSO or DMF. Store these solutions at -20°C or -80°C. Stock solutions of similar PEG-azide linkers stored at -80°C are stable for up to 6 months. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following are generalized protocols for determining the solubility and assessing the stability of this compound. Researchers should adapt these methods based on their specific experimental needs and available equipment.

Protocol for Determination of Thermodynamic (Equilibrium) Solubility

This protocol is based on the widely used shake-flask method, which is considered reliable for measuring equilibrium solubility.

Materials:

  • This compound

  • Solvent of interest (e.g., water, PBS buffer)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve.

  • Calculate the original concentration in the supernatant to determine the solubility.

Protocol for Stability Assessment in Aqueous Buffer

This protocol outlines a method to assess the hydrolytic stability of the chloroalkane group.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 5.0, 7.4, 9.0)

  • Thermostated incubator or water bath

  • HPLC system with a suitable column (e.g., C18)

  • Vials

Procedure:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • In separate vials, dilute the stock solution with the different pH buffers to a final working concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Prepare a "time zero" (T₀) sample by immediately quenching the reaction (e.g., by acidification or dilution in mobile phase) and analyzing it by HPLC.

  • Incubate the remaining vials at a constant temperature (e.g., 37 °C).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, quench the reaction, and analyze by HPLC.

  • Monitor the degradation of the parent compound (this compound) by measuring the decrease in its peak area over time. The appearance of a new peak corresponding to the hydrolyzed product (with a hydroxyl group instead of chlorine) can also be monitored.

  • Plot the percentage of the remaining parent compound versus time for each pH condition to determine the stability profile.

Visualized Workflows and Pathways

Logical Workflow for Physicochemical Characterization

G cluster_0 Solubility Assessment cluster_1 Stability Assessment A Select Solvents (Aqueous & Organic) B Prepare Supersaturated Mixtures A->B C Equilibrate (Shake-Flask Method) B->C D Separate Solid & Liquid (Centrifugation) C->D E Quantify Concentration in Supernatant (HPLC/UV) D->E Report Generate Technical Data Sheet E->Report F Select Conditions (pH, Temp, Light) G Prepare Test Solutions F->G H Incubate over Time Course G->H I Analyze Aliquots at Time Points (HPLC) H->I J Determine Degradation Rate I->J J->Report Start This compound Sample Start->A Start->F G cluster_0 Hydrolysis cluster_1 Decomposition A This compound N₃-(PEG)₃-(CH₂)₆-Cl B Hydrolyzed Product N₃-(PEG)₃-(CH₂)₆-OH A->B H₂O / OH⁻ C Nitrene Intermediate N-(PEG)₃-(CH₂)₆-Cl + N₂ A->C Δ or hν G A E3 Ligase Ligand with Alkyne Group D Step 1: Click Chemistry (CuAAC or SPAAC) A->D B This compound (Linker) B->D C Target Protein Ligand with Nucleophile (e.g., -SH, -NH₂) F Step 2: Nucleophilic Substitution C->F E Intermediate Conjugate Ligand-Linker-Cl D->E E->F G Final PROTAC Molecule F->G

References

An In-depth Technical Guide to the Core Features of the PEG Spacer in Azido-PEG3-C6-Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key features of the polyethylene glycol (PEG) spacer within the heterobifunctional linker, Azido-PEG3-C6-Cl. This molecule is of significant interest in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

This compound is a versatile chemical tool designed for the precise linkage of two molecular entities. Its structure comprises three key components: a terminal azide group for bioorthogonal "click" chemistry, a discrete three-unit polyethylene glycol (PEG3) spacer, and a six-carbon alkyl chain (C6) terminating in a chloro (Cl) group for nucleophilic substitution reactions.

Physicochemical and Technical Data

The fundamental properties of this compound are summarized below, providing essential data for its application in chemical synthesis and bioconjugation.

PropertyValueSource(s)
Chemical Name 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-6-chlorohexane[1]
CAS Number 1625717-44-3[1][2]
Molecular Formula C12H24ClN3O3[1]
Molecular Weight 293.79 g/mol [1]
Appearance To be determined (often a colorless to light yellow liquid)
Purity Typically >98%
Solubility Specific quantitative data in a range of solvents is not readily available in published literature. Supplier information indicates high solubility in DMSO. For aqueous solutions, a co-solvent system is often required.
Storage Conditions Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).
Shelf Life >2 years if stored properly.
Key Features of the PEG3 Spacer

The central PEG3 spacer is a critical component that imparts several beneficial properties to the linker and the resulting conjugate.

FeatureDescription
Hydrophilicity The repeating ethylene oxide units of the PEG chain are highly hydrophilic, which can significantly increase the aqueous solubility of hydrophobic molecules it is conjugated to.
Biocompatibility PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it suitable for in vivo applications.
Flexibility The rotatable C-O bonds in the PEG backbone provide conformational flexibility, which can be crucial for allowing the linked molecules to adopt optimal orientations for biological interactions.
Defined Length As a discrete PEG (dPEG) linker, the PEG3 spacer has a precise length and molecular weight, which ensures the synthesis of homogenous conjugates with consistent properties.
"Stealth" Properties The PEG chain can create a hydration shell around the conjugate, which can help to reduce non-specific protein binding and recognition by the immune system, potentially prolonging circulation time.

Role of the PEG Spacer in PROTACs and ADCs

The properties of the PEG3 spacer are particularly advantageous in the design of complex therapeutics like PROTACs and ADCs.

In PROTACs, the linker connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The length and flexibility of the PEG spacer are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for target protein ubiquitination and subsequent degradation. An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while a linker that is too long might lead to a non-productive complex.

In ADCs, the PEG linker can be used to attach a cytotoxic payload to an antibody. The hydrophilicity of the PEG spacer can help to mitigate the hydrophobicity of the payload, improving the solubility and stability of the ADC and potentially allowing for a higher drug-to-antibody ratio (DAR).

Experimental Protocols

The following are representative protocols for the key reactions involving the functional groups of this compound. These protocols may require optimization for specific substrates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide terminus of the linker to a molecule containing a terminal alkyne.

Materials:

  • This compound functionalized molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper ligand (e.g., THPTA or TBTA)

  • Appropriate solvent (e.g., DMSO, t-BuOH/H₂O)

Procedure:

  • Dissolve the azide-functionalized molecule and the alkyne-containing molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare a solution of CuSO₄ and the copper ligand in the reaction solvent.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate/ligand solution.

  • Stir the reaction at room temperature for 1-12 hours.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent.

  • The final product should be purified by a suitable method, such as flash column chromatography or preparative HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide terminus to a molecule containing a strained alkyne (e.g., DBCO or BCN).

Materials:

  • This compound functionalized molecule

  • Strained alkyne-containing molecule (e.g., DBCO-functionalized)

  • Appropriate solvent (e.g., DMSO, PBS)

Procedure:

  • Dissolve the azide-functionalized molecule and the strained alkyne-containing molecule in the chosen solvent.

  • Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

  • Upon completion, the product can be purified directly by a suitable method, such as HPLC or size-exclusion chromatography.

Protocol 3: Nucleophilic Substitution with the Chloroalkane

This protocol describes the conjugation of the chloroalkane terminus to a molecule containing a nucleophilic group, such as a thiol or a phenol.

Materials:

  • This compound

  • Molecule containing a nucleophilic group (e.g., a thiol or phenol)

  • A non-nucleophilic base (e.g., potassium carbonate or DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

Procedure:

  • Dissolve the nucleophilic molecule in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution and stir for 15-30 minutes at room temperature to deprotonate the nucleophile.

  • Add a solution of this compound (typically 1.1-1.5 equivalents) in the same solvent to the reaction mixture.

  • The reaction may be stirred at room temperature or heated (e.g., to 60-80°C) to drive the reaction to completion. Reaction times can vary from 4 to 24 hours.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • The crude product should be purified by a suitable method, such as flash column chromatography.

Mandatory Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ubiquitinated_POI Ubiquitinated POI Ternary->Ubiquitinated_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Ubiquitinated_POI->Proteasome Recognition PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification and Analysis POI_Ligand Target Protein Ligand (with nucleophile) Step1_Product Azide-PEG3-C6-Ligand_POI POI_Ligand->Step1_Product Nucleophilic Substitution Azido_Linker This compound Azido_Linker->Step1_Product E3_Ligand E3 Ligase Ligand (with alkyne) Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC Step1_Product->Final_PROTAC Click Chemistry (e.g., CuAAC) Purification Purification (e.g., HPLC) Final_PROTAC->Purification Analysis Characterization (e.g., LC-MS, NMR) Purification->Analysis

References

An In-depth Technical Guide to the Applications of Azide and Chloro Moieties in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling advancements in therapeutics, diagnostics, and fundamental biological research.[1][2] The choice of reactive moieties for this molecular coupling is critical, demanding high specificity, efficiency, and biocompatibility. Among the diverse chemical toolkit available, azide and chloro functionalities have emerged as powerful and versatile handles for bioconjugation.

The azide group, being small, stable, and virtually absent in biological systems, is a key player in bioorthogonal chemistry.[3] Its reactivity is primarily exploited in "click chemistry" reactions, such as the Staudinger ligation and azide-alkyne cycloadditions, which offer rapid and high-yielding conjugations under physiological conditions.[3][4] These methods have revolutionized the field, allowing for the precise labeling and tracking of biomolecules in living systems.

The chloro moiety, particularly in the form of chloroalkanes and chloroacetamides, provides a distinct set of advantages for bioconjugation. Chloroalkanes serve as specific ligands for engineered haloalkane dehalogenase enzymes, known as HaloTags, enabling highly specific and irreversible protein labeling. Chloroacetamides, on the other hand, are effective electrophiles for targeting the thiol groups of cysteine residues, offering a means for site-specific protein modification.

This technical guide provides an in-depth exploration of the applications of azide and chloro moieties in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemistries, quantitative comparisons of different methods, detailed experimental protocols, and visual representations of key processes to facilitate the strategic design and execution of their bioconjugation experiments.

Core Chemistries and Applications

Azide-Based Bioconjugation

The azide functional group (-N₃) is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of reactivity with most biological functional groups. Its utility lies in its specific reactivity with phosphines and alkynes.

1. Staudinger Ligation:

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine. This reaction is highly specific and proceeds under mild, physiological conditions without the need for a catalyst. There are two main variations: the traceless and the classic (non-traceless) Staudinger ligation. In the classic version, the phosphine reagent contains an electrophilic trap that results in the incorporation of a phosphine oxide in the final product. The traceless version employs a phosphinothioester that yields an amide bond without any residual atoms from the phosphine reagent.

  • Applications: The Staudinger ligation has been widely used for labeling biomolecules on cell surfaces, synthesizing glycopeptides, and developing microarrays.

2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

CuAAC is a highly efficient "click" reaction that joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage. This reaction is characterized by its high yields, broad scope, and the formation of no byproducts. The reaction is typically fast and can be performed in aqueous buffers over a wide pH range. A key consideration is the use of a copper(I) catalyst, which can be toxic to living cells. However, the use of copper-chelating ligands can mitigate this toxicity.

  • Applications: CuAAC is extensively used in drug discovery, proteomics, and materials science for applications such as synthesizing antibody-drug conjugates (ADCs) and modifying polymer surfaces.

3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

To circumvent the cytotoxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide without the need for a catalyst. The release of ring strain drives the reaction forward, forming a stable triazole linkage. SPAAC is completely bioorthogonal and has become a gold standard for in vivo imaging and live-cell labeling.

  • Applications: SPAAC is ideal for applications requiring high biocompatibility, such as in vivo imaging, live-cell labeling, and targeted drug delivery.

Chloro-Moiety-Based Bioconjugation

The chloro group, in the form of chloroalkanes and chloroacetamides, offers specific and robust methods for bioconjugation, particularly for protein labeling and modification.

1. Haloalkane Dehalogenase (HaloTag) Technology:

HaloTag technology is a powerful tool for specific and covalent protein labeling. It is based on a modified bacterial haloalkane dehalogenase (HaloTag) that is genetically fused to a protein of interest. This HaloTag protein forms a highly specific and irreversible covalent bond with synthetic ligands containing a chloroalkane linker. These ligands can be attached to a variety of functional molecules, including fluorescent dyes, affinity tags, or solid surfaces.

  • Applications: HaloTag technology is widely used for cellular imaging, protein tracking, protein-protein and protein-DNA interaction studies, and protein purification.

2. Chloroacetamide-Based Conjugation:

Chloroacetamides are thiol-reactive electrophiles that can be used for the site-specific modification of cysteine residues in proteins. The reaction proceeds via an SN2 mechanism, where the thiol group of cysteine attacks the carbon atom bearing the chlorine, leading to the formation of a stable thioether bond. Chloroacetamides have been shown to exhibit greater specificity for cysteine residues compared to iodoacetamides.

  • Applications: Chloroacetamide-based conjugation is valuable for creating antibody-drug conjugates, introducing biophysical probes at specific protein sites, and studying protein structure and function.

Quantitative Data Summary

The choice of a bioconjugation strategy often depends on factors such as reaction kinetics, efficiency, and the stability of the resulting conjugate. The following tables summarize key quantitative data for the discussed azide and chloro-based bioconjugation methods.

Reaction Typical Second-Order Rate Constant (M⁻¹s⁻¹) Typical Reactant Concentrations Reaction Conditions Notes
Staudinger Ligation 0.002 - 0.2100 µM - 10 mMPhysiological pH, aqueous buffer, room temp.Relatively slow kinetics.
CuAAC 10² - 10³1 µM - 1 mMAqueous buffer (pH 4-11), room temp.Requires a copper(I) catalyst and a reducing agent.
SPAAC (DBCO) ~11 µM - 100 µMPhysiological pH, aqueous buffer, room temp.Catalyst-free, excellent for live-cell applications.
HaloTag Labeling ~10³ - 10⁵ (pseudo-first-order)1 µM - 20 µM (ligand)Physiological pH, aqueous buffer, 37°CHighly specific enzymatic reaction.
Chloroacetamide (with Cys) 1 - 1010 µM - 1 mMpH 7-8.5, aqueous buffer, room temp.Specific for cysteine residues.

Table 1: Comparative Kinetic Data for Azide and Chloro-Based Bioconjugation Reactions.

Conjugation Method Linkage Formed Stability Bioorthogonality Key Advantages Key Limitations
Staudinger Ligation Amide bondVery StableExcellentCatalyst-free, highly specific.Slow reaction rates.
CuAAC 1,2,3-TriazoleVery StableGoodFast kinetics, high yields.Copper toxicity in living systems.
SPAAC 1,2,3-TriazoleVery StableExcellentCatalyst-free, highly biocompatible.Slower than CuAAC, strained alkynes can be bulky.
HaloTag Technology Ester bondVery Stable (irreversible)ExcellentHighly specific, versatile ligands.Requires genetic engineering of the protein.
Chloroacetamide Thioether bondVery StableModerateSite-specific for cysteine.Potential for off-target reactions with other nucleophiles.

Table 2: Qualitative Comparison of Bioconjugation Chemistries.

Experimental Protocols

This section provides detailed, generalized protocols for key bioconjugation reactions involving azide and chloro moieties. Note: These are starting points and may require optimization for specific biomolecules and applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Biomolecule with a terminal alkyne (1-10 mg/mL in a suitable buffer, e.g., PBS pH 7.4)

  • Azide-containing molecule (e.g., fluorescent dye, biotin) (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (250 mM stock in water)

  • Sodium ascorbate (1 M stock in water, freshly prepared)

  • PBS (phosphate-buffered saline), pH 7.4

  • DMSO (dimethyl sulfoxide)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule with PBS to the desired final volume.

  • Add the azide: Add the azide-containing molecule to the reaction mixture. A 5- to 20-fold molar excess of the azide over the alkyne is typically used. The final DMSO concentration should be kept below 10% (v/v).

  • Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the catalyst: Add the CuSO₄/THPTA premix to the reaction mixture. A final copper concentration of 100-500 µM is common.

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Biomolecule with an azide group (1-10 mg/mL in PBS, pH 7.4)

  • Cyclooctyne-containing molecule (e.g., DBCO-dye) (10 mM stock in DMSO)

  • PBS, pH 7.4

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-modified biomolecule with PBS to the desired final volume.

  • Add the cyclooctyne: Add the cyclooctyne-containing molecule to the reaction mixture. A 2- to 10-fold molar excess of the cyclooctyne over the azide is typically used. The final DMSO concentration should be kept below 10% (v/v).

  • Incubate: Gently mix the reaction and incubate at room temperature or 37°C for 2-24 hours, protected from light. Reaction times can vary significantly depending on the specific cyclooctyne used.

  • Purification: Purify the bioconjugate using SEC, dialysis, or affinity chromatography.

Protocol 3: HaloTag Protein Labeling in Live Cells

Materials:

  • Mammalian cells expressing a HaloTag fusion protein

  • Complete cell culture medium

  • HaloTag ligand (e.g., HaloTag-TMR) (1 mM stock in DMSO)

  • Opti-MEM or other serum-free medium

  • PBS

Procedure:

  • Cell Culture: Plate the cells expressing the HaloTag fusion protein in a suitable imaging dish or plate and allow them to adhere overnight.

  • Prepare Labeling Medium: Dilute the HaloTag ligand stock solution in pre-warmed Opti-MEM or complete culture medium to the desired final concentration (typically 1-10 µM).

  • Labeling: Remove the culture medium from the cells and replace it with the labeling medium.

  • Incubate: Incubate the cells at 37°C and 5% CO₂ for 15-30 minutes.

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed complete culture medium or PBS.

  • Imaging: The cells are now ready for imaging using fluorescence microscopy.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental workflows described in this guide.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne-Biomolecule Alkyne-Biomolecule Triazole Linkage Triazole Linkage Alkyne-Biomolecule->Triazole Linkage [3+2] Cycloaddition Azide-Probe Azide-Probe Azide-Probe->Triazole Linkage Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Ascorbate Ascorbate->Cu(II) Cu(I)->Triazole Linkage Catalyzes Bioconjugate Bioconjugate Triazole Linkage->Bioconjugate

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow Start Start Prepare Azide-Biomolecule Prepare Azide-Biomolecule Start->Prepare Azide-Biomolecule Prepare Strained Alkyne Probe Prepare Strained Alkyne Probe Start->Prepare Strained Alkyne Probe Mix Reactants Mix Reactants Prepare Azide-Biomolecule->Mix Reactants Prepare Strained Alkyne Probe->Mix Reactants Incubate Incubate Mix Reactants->Incubate Purify Bioconjugate Purify Bioconjugate Incubate->Purify Bioconjugate Characterize Characterize Purify Bioconjugate->Characterize End End Characterize->End

Caption: General Experimental Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

HaloTag_Labeling_Pathway cluster_cell Live Cell HaloTag Fusion Protein HaloTag Fusion Protein Covalent Bond Formation Covalent Bond Formation HaloTag Fusion Protein->Covalent Bond Formation Specific Binding Labeled Protein Labeled Protein Fluorescence Imaging Fluorescence Imaging Labeled Protein->Fluorescence Imaging Chloroalkane Ligand Chloroalkane Ligand Chloroalkane Ligand->Covalent Bond Formation Enters Cell Covalent Bond Formation->Labeled Protein Irreversible Reaction

Caption: Signaling Pathway for HaloTag-based Protein Labeling in Live Cells.

Conclusion

The strategic application of azide and chloro moieties has significantly expanded the capabilities of bioconjugation, providing researchers with a robust and versatile toolkit for the precise modification and study of biomolecules. Azide-based "click chemistry" reactions, including the Staudinger ligation, CuAAC, and SPAAC, offer a range of options balancing reaction speed, biocompatibility, and ease of use. Chloro-based methods, exemplified by the highly specific HaloTag technology and targeted chloroacetamide chemistry, provide powerful solutions for protein labeling and functionalization.

The selection of an appropriate bioconjugation strategy is contingent upon the specific research question, the nature of the biomolecule, and the experimental context. By understanding the fundamental principles, quantitative performance, and practical considerations outlined in this guide, researchers can make informed decisions to design and execute successful bioconjugation experiments, ultimately accelerating discoveries in basic science, diagnostics, and therapeutic development.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG3-C6-Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,4-disubstituted-1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2][3] This bioorthogonal reaction has found widespread use in bioconjugation, drug discovery, and materials science due to its high yields, mild reaction conditions, and selectivity.[3][4] Azido-PEG3-C6-Cl is a heterobifunctional linker featuring a terminal azide for CuAAC, a flexible polyethylene glycol (PEG) spacer, and a reactive chloroalkyl group, making it a valuable tool for constructing complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.

Key Features of CuAAC Reactions:

  • High Efficiency: CuAAC reactions are known for their high conversion rates, often achieving near-quantitative yields, which simplifies purification.

  • Superior Selectivity: The reaction is highly specific between azide and terminal alkyne functional groups, minimizing off-target reactions with other functional groups present in complex biological molecules.

  • Mild Reaction Conditions: The reaction can be performed in a variety of solvents, including aqueous buffers, over a wide pH range (typically 4-11), and at room temperature.

  • Bioorthogonality: Azide and alkyne groups are largely absent in biological systems, ensuring that the reaction proceeds with high specificity in complex biological environments.

Applications in Drug Development

The modular nature of CuAAC makes it particularly advantageous for the rapid synthesis and optimization of therapeutic candidates.

  • Antibody-Drug Conjugates (ADCs): CuAAC is a favored method for attaching potent cytotoxic payloads to monoclonal antibodies, enabling targeted drug delivery to cancer cells. The precise control over conjugation sites offered by click chemistry can lead to more homogeneous ADC populations with improved therapeutic indices.

  • PROTACs: These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. CuAAC facilitates the efficient linking of the target-binding and E3 ligase-binding moieties.

Experimental Protocols

The following protocols provide a general framework for performing a CuAAC reaction with this compound and a terminal alkyne-containing molecule (e.g., a modified protein, peptide, or small molecule). Optimization of reaction conditions may be necessary for specific applications.

Materials and Reagents:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper-chelating ligand (e.g., THPTA, TBTA)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Organic Solvent (e.g., DMSO, DMF) for dissolving hydrophobic molecules

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Dialysis)

Protocol 1: General CuAAC Bioconjugation

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of the accelerating ligand (e.g., THPTA) in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

    • Dissolve this compound and the alkyne-functionalized molecule in a suitable solvent (e.g., reaction buffer, DMSO).

  • Catalyst Premix:

    • In a microcentrifuge tube, combine the CuSO₄ stock solution and the ligand stock solution. A 1:2 to 1:5 molar ratio of copper to ligand is often used to protect biomolecules and stabilize the Cu(I) catalyst.

    • Allow the mixture to stand for a few minutes to form the copper-ligand complex.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized molecule and this compound. The molar ratio of the azide to the alkyne should be optimized, but a slight excess of one reagent is often used to drive the reaction to completion.

    • Add the premixed copper/ligand complex to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

  • Purification:

    • Once the reaction is complete, remove the excess reagents and byproducts. For biomolecules, this is typically achieved through dialysis or size-exclusion chromatography.

Protocol 2: Two-Step Conjugation via the Chloroalkyl Group

The chloroalkyl group of this compound can be used for an initial conjugation to a nucleophile (e.g., a thiol on a cysteine residue), followed by the CuAAC reaction.

  • Alkylation Reaction:

    • Dissolve the thiol-containing molecule in a suitable buffer (e.g., HEPES or borate buffer, pH 8.0-8.5).

    • Add this compound in an appropriate molar excess.

    • Incubate the reaction at room temperature or 37°C until the alkylation is complete. Monitor the reaction by LC-MS or other suitable methods.

    • Purify the azide-functionalized molecule to remove excess linker.

  • CuAAC Reaction:

    • Follow the general CuAAC bioconjugation protocol (Protocol 1) using the newly formed azide-functionalized molecule and the desired alkyne-containing payload.

Quantitative Data Summary

The efficiency of CuAAC reactions is influenced by several factors including the concentration of reactants, catalyst, and ligand, as well as the reaction time and temperature. The following table summarizes typical reaction parameters and expected outcomes for CuAAC reactions with PEGylated linkers.

ParameterTypical RangeNotes
Molar Ratio (Azide:Alkyne) 1:1 to 5:1A slight excess of one component can drive the reaction to completion.
Copper(I) Catalyst Conc. 50 µM - 250 µMHigher concentrations can increase reaction rates but may also lead to protein aggregation or degradation.
Ligand:Copper Ratio 2:1 to 5:1The ligand stabilizes the Cu(I) oxidation state and protects biomolecules from oxidative damage.
Reducing Agent Conc. 5-10 times copper conc.Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state.
Reaction Temperature Room Temperature (20-25°C)The reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 4 hoursReaction times are dependent on the specific substrates and concentrations.
Expected Yield > 90%CuAAC is known for its high efficiency and yields.

Note: The data presented in this table is representative of typical CuAAC reactions and should be used as a guideline. Optimal conditions for a specific application should be determined experimentally.

Visualizations

Reaction Mechanism and Experimental Workflow

CuAAC_Mechanism cluster_catalyst Catalyst Regeneration Azide R1-N3 (Azide) Intermediate Copper Acetylide Intermediate Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Intermediate + Cu(I) Cu_I Cu(I) Catalyst Cu_II Cu(II) Ascorbate Sodium Ascorbate Cu_II->Ascorbate Reduction Ascorbate->Cu_I Triazole 1,4-Disubstituted Triazole Intermediate->Triazole + Azide (Cycloaddition) Triazole->Cu_I Release

Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental_Workflow Start Start: Alkyne-Molecule & this compound Prepare 1. Prepare Stock Solutions (Reactants, Catalyst, Ligand, Reducing Agent) Start->Prepare Premix 2. Premix Catalyst (CuSO4 + Ligand) Prepare->Premix Combine 3. Combine Reactants (Alkyne-Molecule + this compound) Prepare->Combine Add_Catalyst 4. Add Catalyst Premix Premix->Add_Catalyst Combine->Add_Catalyst Initiate 5. Initiate Reaction (Add Sodium Ascorbate) Add_Catalyst->Initiate Incubate 6. Incubate (1-4h at RT) Initiate->Incubate Monitor 7. Monitor Progress (LC-MS, SDS-PAGE) Incubate->Monitor Monitor->Incubate Incomplete Purify 8. Purify Conjugate (SEC, Dialysis) Monitor->Purify Reaction Complete Characterize 9. Characterize Final Product Purify->Characterize End End: Purified Bioconjugate Characterize->End

Caption: Typical experimental workflow for bioconjugation using CuAAC.

References

Application Notes and Protocols: Nucleophilic Substitution of Azido-PEG3-C6-Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-C6-Cl is a heterobifunctional linker molecule designed for advanced bioconjugation and drug development applications, such as the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] This linker possesses two distinct reactive moieties: a terminal azide (N₃) group and a chloro (Cl) group at the end of a six-carbon alkyl chain.[1][2] The azide group is amenable to "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), providing a highly efficient and specific method for conjugation.[1]

The chloroalkane serves as a reactive site for nucleophilic substitution, enabling the covalent attachment of molecules containing nucleophilic functional groups like amines (-NH₂) or thiols (-SH). The polyethylene glycol (PEG) spacer enhances aqueous solubility and provides flexibility to the conjugated molecules. This document provides detailed protocols and technical information regarding the nucleophilic substitution reaction of the chloro group on this compound.

Reaction Mechanism and Kinetics

The nucleophilic substitution of the primary alkyl chloride in this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This reaction occurs in a single, concerted step where the incoming nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to the displacement of the chloride leaving group.

The rate of the SN2 reaction is dependent on the concentration of both the this compound substrate and the nucleophile. Therefore, the reaction follows second-order kinetics. The primary nature of the alkyl halide in this compound favors the SN2 pathway due to minimal steric hindrance around the reactive carbon center.

Potential Side Reactions

The primary competing reaction to the desired SN2 substitution is the E2 elimination reaction, which can lead to the formation of an undesired alkene byproduct. This side reaction is more likely to occur with sterically hindered or strongly basic nucleophiles and at elevated temperatures. To favor the SN2 pathway, it is recommended to use non-bulky nucleophiles, a non-nucleophilic base if required, and to maintain moderate reaction temperatures. Polar aprotic solvents such as DMF or DMSO are generally preferred for SN2 reactions.

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution of the chloro group of this compound with amine and thiol-containing molecules. Optimization may be required for specific substrates.

Protocol 1: Conjugation to an Amine-Containing Molecule

This protocol outlines a general procedure for the conjugation of this compound to a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

  • Analytical tools for reaction monitoring (e.g., LC-MS, TLC, or HPLC)

Procedure:

  • Dissolve the amine-containing molecule (1 equivalent) and this compound (1.2 equivalents) in the chosen anhydrous polar aprotic solvent (DMF or DMSO).

  • Add the non-nucleophilic base, such as DIPEA (2-3 equivalents), to the reaction mixture to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at 50-80°C under an inert atmosphere for 12-24 hours. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS, TLC, or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product using an appropriate method, such as reverse-phase HPLC for small molecules or size-exclusion chromatography for larger biomolecules.

Protocol 2: Conjugation to a Thiol-Containing Molecule

This protocol provides a general method for conjugating this compound to a molecule containing a thiol (sulfhydryl) group.

Materials:

  • This compound

  • Thiol-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • A mild, non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Analytical tools for reaction monitoring (e.g., LC-MS or TLC)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the thiol-containing molecule (1.1-1.5 equivalents) in a polar aprotic solvent like DMF or DMSO.

  • Add a mild, non-nucleophilic base such as DIPEA (1.5-2.0 equivalents) to the reaction mixture to deprotonate the thiol, forming the more nucleophilic thiolate.

  • Stir the reaction mixture at room temperature. The reaction may take several hours to proceed to completion.

  • Monitor the reaction progress by LC-MS or TLC.

  • Once the reaction is complete, the product can be purified by an appropriate chromatographic method.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the nucleophilic substitution of this compound. Please note that these are representative values and actual results may vary depending on the specific nucleophile and reaction conditions.

Table 1: Typical Reaction Conditions for Nucleophilic Substitution

ParameterConjugation with AminesConjugation with Thiols
Solvent Anhydrous DMF or DMSOAnhydrous DMF or DMSO
Base DIPEA (2-3 eq.)DIPEA (1.5-2.0 eq.)
Temperature 50-80°CRoom Temperature
Reaction Time 12-24 hours4-12 hours
Molar Ratio (Linker:Nucleophile) 1.2 : 11 : 1.1-1.5

Table 2: Expected Outcomes and Analytical Characterization

ParameterExpected ResultAnalytical Technique
Product Formation Disappearance of starting materials and appearance of the desired product mass.LC-MS
Purity >95% after purificationHPLC
Identity Confirmation Mass corresponding to the conjugated product.Mass Spectrometry (e.g., ESI-MS)

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products linker This compound ts [Nu---C---Cl]⁻ linker->ts Backside Attack nucleophile Nucleophile (Nu⁻) nucleophile->ts product Azido-PEG3-C6-Nu ts->product Bond Formation leaving_group Chloride (Cl⁻) ts->leaving_group Bond Cleavage

Caption: SN2 reaction mechanism for the nucleophilic substitution of this compound.

experimental_workflow start Start dissolve Dissolve Reactants (Linker & Nucleophile) in Anhydrous Solvent start->dissolve add_base Add Non-Nucleophilic Base (e.g., DIPEA) dissolve->add_base react Incubate Reaction (Stirring, Temperature Control, Inert Atmosphere) add_base->react monitor Monitor Reaction Progress (LC-MS, TLC, HPLC) react->monitor monitor->react Incomplete purify Purify Product (HPLC, Chromatography) monitor->purify Reaction Complete characterize Characterize Final Product (MS, NMR) purify->characterize end End characterize->end

Caption: General experimental workflow for the conjugation of this compound.

References

Application Note: Strategies for Attaching E3 Ligase Ligands to Azido-PEG3-C6-Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the chemical conjugation of an E3 ligase ligand to the bifunctional linker, Azido-PEG3-C6-Cl. This linker is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecules designed to induce the degradation of specific target proteins. We will detail two primary chemical strategies for this conjugation: the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry," and a classic nucleophilic substitution. This guide includes step-by-step experimental protocols, data presentation tables for easy comparison, and diagrams to visualize the chemical pathways and experimental workflows.

Introduction to PROTAC Synthesis

PROTACs are heterobifunctional molecules comprising three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker, such as this compound, is not merely a spacer but plays a critical role in the PROTAC's efficacy.[3][4] this compound is a versatile linker featuring two distinct reactive groups:

  • Azide (N₃) Group : Ideal for bioorthogonal "click chemistry" reactions, enabling a highly specific and efficient conjugation with alkyne-modified molecules.[5]

  • Chloroalkane (C₆-Cl) Group : Serves as a specific covalent binding partner for the HaloTag protein, a popular tool for protein labeling and functional studies.

This application note focuses on attaching the E3 ligase ligand to this linker, creating a key intermediate for the final PROTAC assembly.

Chemical Conjugation Strategies

Two primary strategies can be employed to attach an E3 ligase ligand to the this compound linker. The choice depends on the available functional groups on the E3 ligase ligand.

Strategy A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most recommended method due to its high efficiency, specificity, and mild reaction conditions. The reaction, a cornerstone of click chemistry, forms a stable triazole ring by joining the azide group of the linker with a terminal alkyne group previously installed on the E3 ligase ligand.

G cluster_reactants Reactants cluster_catalyst Catalyst System E3_Ligand Alkyne-Modified E3 Ligase Ligand Product E3 Ligand-Linker Conjugate E3_Ligand->Product CuAAC Reaction Linker This compound Linker->Product Catalyst CuSO4 + Sodium Ascorbate Catalyst->Product Catalyzes

Figure 1: Logical workflow for the CuAAC conjugation reaction.

Strategy B: Nucleophilic Substitution

This method involves the displacement of the chloride atom from the chloroalkane chain by a nucleophilic group present on the E3 ligase ligand (e.g., a primary amine, thiol, or hydroxyl group). This SN2 reaction typically requires a non-nucleophilic base and anhydrous polar aprotic solvents. While a viable method, it can be less specific than CuAAC and may require more optimization to avoid side reactions.

Data Presentation

Table 1: Comparison of Conjugation Chemistries
ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Nucleophilic Substitution (at Chloroalkane)
Required Functional Groups Linker: Azide; E3 Ligand: Terminal AlkyneLinker: Chloroalkane; E3 Ligand: Amine, Thiol, etc.
Reaction Type [3+2] CycloadditionSN2 Reaction
Specificity & Selectivity Very High (Bioorthogonal)Moderate (Potential for multiple reactive sites)
Typical Yield High (>80%)Variable (50-80%)
Reaction Conditions Mild (Aq. solvents, Room Temp)Often requires anhydrous conditions, heating, and base
Key Reagents CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA)Non-nucleophilic base (e.g., DIEA), Anhydrous DMF/DMSO
Primary Application Preferred method for complex biomolecule conjugationGeneral organic synthesis
Table 2: Bill of Materials for a Typical CuAAC Reaction (1 µmol scale)
ReagentFormula/MWAmountMolar Eq.Purpose
Alkyne-E3 LigandVariable1 µmol1.0Substrate
This compoundC₁₂H₂₄ClN₃O₃ / 293.79 g/mol 0.35 mg (1.2 µmol)1.2Substrate Linker
Copper(II) SulfateCuSO₄2.5 µL of 20 mM stock0.05Catalyst Precursor
Sodium AscorbateC₆H₇NaO₆25 µL of 100 mM stock2.5Reducing Agent
THPTA LigandC₁₈H₃₃N₇O₆5.0 µL of 50 mM stock0.25Cu(I) Stabilizing Ligand
Solvent (e.g., DMSO/t-BuOH/H₂O)-500 µL-Reaction Medium

Experimental Protocols

Protocol 1: Preparation of an Alkyne-Modified E3 Ligase Ligand (Example: Pomalidomide)

Before conjugation, the E3 ligase ligand must be functionalized with an alkyne handle. This is typically achieved by reacting a nucleophilic site on the ligand (e.g., an amine or hydroxyl group) with an alkyne-containing electrophile.

  • Materials : Pomalidomide, 4-pentynoic acid, HATU (coupling agent), DIPEA (base), Anhydrous DMF.

  • Procedure :

    • Dissolve pomalidomide (1 eq.) and 4-pentynoic acid (1.2 eq.) in anhydrous DMF.

    • Add HATU (1.3 eq.) and DIPEA (3 eq.) to the solution.

    • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4-6 hours.

    • Monitor reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product (alkyne-pomalidomide) via flash column chromatography to yield the desired compound.

    • Confirm structure and purity via ¹H NMR and HRMS.

Protocol 2: CuAAC Conjugation of Alkyne-Ligand to this compound

This protocol details the core conjugation step.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the alkyne-modified E3 ligase ligand in DMSO.

    • Prepare a 12 mM stock solution of this compound in DMSO.

    • Prepare fresh stock solutions: 20 mM Copper(II) Sulfate in water, 100 mM Sodium Ascorbate in water, and 50 mM THPTA in water.

  • Reaction Setup (1 µmol scale) :

    • In a microcentrifuge tube, add 100 µL of the 10 mM alkyne-E3 ligand stock solution (1 µmol, 1.0 eq.).

    • Add 100 µL of the 12 mM this compound stock solution (1.2 µmol, 1.2 eq.).

    • Add 272.5 µL of the reaction buffer (e.g., a 1:1:1 mixture of DMSO, t-butanol, and water).

    • Prepare the catalyst premix: combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Add this to the reaction tube.

    • Initiate the reaction by adding 25 µL of 100 mM sodium ascorbate.

  • Reaction and Monitoring :

    • Vortex the tube gently to mix.

    • Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive substrates, the reaction can be performed at 4°C overnight.

    • Monitor the reaction progress using LC-MS, observing the consumption of starting materials and the appearance of the desired product mass.

  • Purification :

    • Once the reaction is complete, dilute the mixture with 1 mL of a water/acetonitrile solution (95:5).

    • Purify the final conjugate using reverse-phase preparative HPLC.

    • Lyophilize the collected fractions containing the pure product to obtain a solid powder.

Protocol 3: Characterization of the Final Conjugate

It is crucial to confirm the identity and purity of the final E3 Ligand-Azido-PEG3-C6-Cl conjugate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) :

    • Inject a small sample to confirm the correct molecular weight of the final product. The expected mass will be the sum of the alkyne-ligand and the this compound, minus N₂ (which is formally lost and replaced by the triazole linkage atoms, resulting in no net mass change from the sum of reactants).

  • Nuclear Magnetic Resonance (NMR) :

    • Acquire ¹H and ¹³C NMR spectra to confirm the structure. The formation of the triazole ring will result in a characteristic new proton signal in the aromatic region (typically δ 7.5-8.5 ppm). The disappearance of the alkyne proton signal should also be confirmed.

Visualized Workflows and Schemes

Figure 2: Detailed experimental workflow for conjugation.

G CuAAC Chemical Reaction Scheme Reactant1 R₁-C≡CH (Alkyne-E3 Ligand) Product R₁-[Triazole]-PEG₃-C₆-Cl (Final Conjugate) Reactant1->Product Plus1 + Reactant2 N₃-PEG₃-C₆-Cl (Azido Linker) Reactant2->Product Catalyst [Cu(I)] Catalyst->Product  Sodium Ascorbate  THPTA

Figure 3: Simplified chemical reaction scheme for CuAAC.

References

Application Notes and Protocols for Click Chemistry with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Click chemistry has emerged as a powerful tool in bioconjugation and drug development, offering high efficiency, specificity, and biocompatibility.[1][2] The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their solubility, stability, and circulation time while reducing immunogenicity.[2][3] This document provides detailed application notes and protocols for two major types of click chemistry used for PEGylation: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These techniques are instrumental in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Overview of Click Chemistry for PEGylation

Click chemistry reactions are characterized by their high yields, simple reaction conditions, and the formation of a stable triazole linkage. The choice between CuAAC and SPAAC depends on the specific application and the sensitivity of the biomolecules involved.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join a terminal alkyne and an azide. It is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer. However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide. The absence of a cytotoxic catalyst makes SPAAC ideal for conjugations in living systems and with sensitive biological molecules.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a general procedure for conjugating an azide-modified biomolecule with an alkyne-functionalized PEG linker.

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide)

  • Alkyne-PEG linker (e.g., Propargyl-PEG7-acid)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA, BTTAA) stock solution (e.g., 50-100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer.

  • Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the linker.

Protocol:

  • Preparation of Reactants:

    • Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

    • Dissolve the Alkyne-PEG linker in an appropriate solvent (e.g., DMSO, water) to create a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a reaction tube, combine the azide-modified biomolecule and the Alkyne-PEG linker. A molar excess of the PEG linker (e.g., 5-20 fold) is typically used.

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often recommended to protect the biomolecule.

    • Add the copper/ligand complex to the biomolecule/linker mixture. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Purification:

    • Remove unreacted PEG linker and other small molecules by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

  • Characterization:

    • Characterize the purified PEGylated conjugate for purity, degree of PEGylation, and aggregation using techniques such as SDS-PAGE, SEC, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Quantitative Data Summary for CuAAC:

ParameterRecommended Range
Molar Excess of PEG Linker5 - 20 fold
Final Copper Concentration50 - 250 µM
Copper:Ligand Molar Ratio1:5
Final Sodium Ascorbate Conc.5 - 10x Copper Concentration
Reaction Temperature4 - 25 °C
Reaction Time1 - 16 hours
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol provides a general method for conjugating an azide-modified biomolecule with a strained alkyne-functionalized PEG linker (e.g., DBCO-PEG, BCN-PEG).

Materials:

  • Azide-modified biomolecule (e.g., protein, antibody)

  • Strained Alkyne-PEG linker (e.g., DBCO-PEG, BCN-PEG)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.

  • Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (DMSO) for dissolving the linker.

Protocol:

  • Preparation of Reactants:

    • Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Prepare a stock solution of the Strained Alkyne-PEG linker in anhydrous DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • Add the Strained Alkyne-PEG linker stock solution to the biomolecule solution. A molar excess of the alkyne linker (e.g., 2-10 fold) is typically used.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (e.g., <10%) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Alternatively, the reaction can be performed at 4°C for overnight incubation.

  • Purification:

    • Purify the PEGylated conjugate using methods such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove the excess linker and any byproducts.

  • Characterization:

    • Analyze the final conjugate for purity, degree of PEGylation, and potential aggregation using techniques like SDS-PAGE, SEC-HPLC, and LC-MS.

Quantitative Data Summary for SPAAC:

ParameterRecommended Range
Molar Excess of Alkyne-PEG Linker2 - 10 fold
Final DMSO Concentration< 10% (v/v)
Reaction Temperature4 - 37 °C
Reaction Time1 - 24 hours

Visualizations

Experimental Workflow for CuAAC PEGylation

CuAAC_Workflow A Prepare Azide- Biomolecule D Combine Reactants & Catalyst A->D B Prepare Alkyne- PEG Linker B->D C Prepare Cu(I) Catalyst Solution C->D E Incubate (1-4h, RT) D->E Initiate Reaction F Purification (e.g., SEC) E->F G Characterization (e.g., LC-MS) F->G H PEGylated Conjugate G->H

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PEGylation.

Experimental Workflow for SPAAC PEGylation

SPAAC_Workflow A Prepare Azide- Biomolecule C Combine Reactants A->C B Prepare Strained Alkyne-PEG Linker B->C D Incubate (1-4h, RT or 37°C) C->D Initiate Reaction E Purification (e.g., SEC) D->E F Characterization (e.g., SDS-PAGE) E->F G PEGylated Conjugate F->G PROTAC_Signaling cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

References

Application Notes and Protocols for Surface Modification of Biomaterials using Azido-PEG3-C6-Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of biomaterials are critical determinants of their in vivo performance, influencing protein adsorption, cellular adhesion, and the host immune response. Unmodified biomaterials often elicit undesirable reactions, such as thrombosis, inflammation, and fibrous capsule formation, which can lead to device failure. Surface modification with biocompatible polymers like polyethylene glycol (PEG) is a widely adopted strategy to mitigate these effects. PEGylation creates a hydrophilic, bio-inert surface that effectively reduces non-specific protein adsorption and subsequent cellular interactions, thereby enhancing the biocompatibility of the implanted material.[1][2]

Azido-PEG3-C6-Cl is a versatile heterobifunctional linker designed for the surface modification of a wide range of biomaterials. This molecule features three key components:

  • A chlorohexane (C6-Cl) group at one terminus, enabling covalent attachment to biomaterial surfaces functionalized with nucleophilic groups such as amines or hydroxyls.

  • A hydrophilic triethylene glycol (PEG3) spacer that imparts the bio-inert properties characteristic of PEGylated surfaces.

  • A terminal azide (N3) group , which serves as a versatile handle for subsequent bio-orthogonal "click chemistry" reactions. This allows for the specific and efficient covalent attachment of targeting ligands, therapeutic molecules, or imaging agents bearing a compatible alkyne group.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in the surface modification of common biomaterials, including titanium, polycaprolactone (PCL), and poly(lactic-co-glycolic acid) (PLGA).

Data Presentation: Quantitative Effects of PEGylation

The following tables summarize representative quantitative data from various studies on the effect of PEGylation on key surface properties and biological responses. It is important to note that these values are illustrative and can vary depending on the specific PEG linker, substrate material, and experimental conditions.

Table 1: Effect of PEGylation on Surface Properties

PropertyUnmodified SurfacePEGylated SurfaceFold Change/Percentage ReductionReference(s)
Water Contact Angle (°) 70 - 9030 - 501.4 - 3.0 fold decrease[5]
Grafting Density (chains/nm²) N/A0.5 - 4.7N/A
Layer Thickness (nm) N/A5 - 35N/A

Table 2: Reduction of Protein Adsorption on PEGylated Surfaces

ProteinSurfaceAdsorbed Protein (ng/cm²)Percentage ReductionReference(s)
Fibrinogen Unmodified150 - 500> 90%
PEGylated< 15
Albumin Unmodified50 - 200> 85%
PEGylated< 10
Lysozyme Unmodified100 - 300> 90%
PEGylated< 10

Table 3: Modulation of Cellular Adhesion on PEGylated Surfaces

Cell TypeSurfaceAdherent Cells (cells/mm²)Percentage ReductionReference(s)
Fibroblasts Unmodified5000 - 15000> 95%
PEGylated< 250
Macrophages Unmodified2000 - 8000> 90%
PEGylated< 200
Platelets UnmodifiedHigh> 98%
PEGylatedVery Low

Experimental Protocols

The following protocols provide a general framework for the surface modification of biomaterials using this compound. Optimization of reaction conditions may be necessary for specific substrates and applications.

Workflow for Biomaterial Surface Modification

The overall process for modifying a biomaterial surface with this compound and subsequent functionalization is depicted below.

G Experimental Workflow for Biomaterial Surface Modification cluster_0 Phase 1: Surface Preparation cluster_1 Phase 2: PEGylation cluster_2 Phase 3: Characterization cluster_3 Phase 4: Bio-conjugation (Click Chemistry) A Biomaterial Substrate (e.g., Ti, PCL, PLGA) B Surface Activation (e.g., Plasma, Hydrolysis) A->B C Surface Functionalization (e.g., Amination, Hydroxylation) B->C D Covalent Grafting of This compound C->D E Surface Analysis (Contact Angle, XPS, ATR-FTIR) D->E F Reaction with Alkyne-Modified Molecule D->F G Final Functionalized Biomaterial F->G G Integrin-Mediated Signaling Cascade cluster_unmodified Unmodified Biomaterial Surface cluster_pegylated This compound Modified Surface unmodified Unmodified Surface proteins Adsorbed Proteins (e.g., Fibronectin) unmodified->proteins rapid adsorption integrin Integrin Clustering proteins->integrin RGD binding fak FAK Activation integrin->fak pi3k PI3K/Akt Pathway fak->pi3k mapk MAPK/ERK Pathway fak->mapk adhesion Cell Adhesion, Proliferation, Migration pi3k->adhesion mapk->adhesion pegylated PEGylated Surface no_proteins Reduced Protein Adsorption pegylated->no_proteins no_integrin Inhibition of Integrin Clustering no_proteins->no_integrin no_adhesion Inhibition of Cell Adhesion no_integrin->no_adhesion G Modulation of Macrophage Polarization cluster_unmodified Unmodified Biomaterial Surface cluster_pegylated This compound Modified Surface unmodified Unmodified Surface adsorption Protein & DAMP Adsorption unmodified->adsorption tlr TLR Signaling adsorption->tlr nfkb NF-κB Activation tlr->nfkb m1 M1 Polarization (Pro-inflammatory) nfkb->m1 cytokines Inflammatory Cytokines (TNF-α, IL-1β) m1->cytokines pegylated PEGylated Surface reduced_adsorption Reduced Adsorption pegylated->reduced_adsorption reduced_signaling Reduced TLR Signaling reduced_adsorption->reduced_signaling m2 M2 Polarization (Anti-inflammatory) reduced_signaling->m2 healing Tissue Repair & Remodeling m2->healing

References

Application Notes: Analytical Techniques for Monitoring Azido-PEG3-C6-Cl Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azido-PEG3-C6-Cl is a heterobifunctional linker widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] Its structure features two distinct reactive ends: a chloroalkane for nucleophilic substitution and an azide for click chemistry. This dual functionality allows for a sequential and controlled conjugation strategy.[3][4] Effective monitoring of each reaction step is critical to ensure high yields, purity, and successful synthesis of the final conjugate. These application notes provide detailed protocols for various analytical techniques to monitor the reaction progress at both the alkyl chloride and azide moieties.

The synthesis strategy typically involves two main steps:

  • Alkylation Reaction : The alkyl chloride end reacts with a nucleophile (e.g., a phenol or amine on the first ligand) via an SN2 reaction.

  • Click Chemistry Reaction : The azide end is conjugated to a second, alkyne-containing molecule, commonly through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Section 1: Monitoring the Alkylation Reaction (C6-Cl)

The first step in a typical synthesis involves the reaction of the alkyl chloride with a nucleophilic group. Monitoring this step focuses on the consumption of the this compound starting material and the formation of the new, larger conjugate.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique ideal for quick reaction checks. It allows for visual assessment of the consumption of starting materials and the appearance of new products.

Experimental Protocol: TLC Monitoring

  • Plate Preparation : Spot the reaction mixture, the this compound starting material, and the nucleophilic substrate co-spotted on a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Elution : Develop the plate using a pre-determined solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) that provides good separation between the starting materials and the product.

  • Visualization :

    • UV Light : Visualize the plate under UV light (254 nm) if the compounds are UV-active.

    • Staining : If compounds are not UV-active, use a general stain like potassium permanganate or a specific azide stain (see Section 2.1) to visualize the spots.

  • Analysis : The disappearance of the this compound spot and the appearance of a new spot (typically with a different Rf value) indicate reaction progress.

Data Presentation: Representative TLC Data

Compound Rf Value (8:2 Hex/EtOAc) Observation
Ligand 1 (Phenol) 0.60 Starting Material
This compound 0.75 Starting Material
Reaction Mixture (t=4h) 0.75, 0.60, 0.45 Starting materials and product present

| Product | 0.45 | Lower Rf due to increased polarity/size |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring PEGylation and conjugation reactions. It provides accurate data on reactant consumption and product formation.

Experimental Protocol: RP-HPLC Monitoring

  • System : A reverse-phase HPLC (RP-HPLC) system with a C18 column is typically used.

  • Sample Preparation : Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Mobile Phase : A gradient of water and acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) or formic acid is common. For example, a linear gradient from 10% ACN to 90% ACN over 20 minutes.

  • Detection :

    • UV/Vis Detector : Monitor at a wavelength where the ligand or product has significant absorbance.

    • Charged Aerosol Detector (CAD) : Useful for quantifying PEG-containing species that lack a strong chromophore.

    • Evaporative Light Scattering Detector (ELSD) : An alternative to CAD for non-volatile analytes.

  • Analysis : Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.

Data Presentation: Representative HPLC Data

Compound Retention Time (min) Area % (t=0) Area % (t=8h)
Ligand 1 8.5 50 5
This compound 12.1 50 8

| Product | 15.3 | 0 | 87 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, allowing for unambiguous confirmation of product identity by its mass-to-charge ratio (m/z).

Experimental Protocol: LC-MS Monitoring

  • Setup : Use an LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Method : Employ an RP-HPLC method similar to the one described above.

  • Ionization : Electrospray ionization (ESI) is typically used for this class of molecules.

  • Analysis : Extract ion chromatograms for the theoretical m/z values of the starting materials and the expected product. The decrease in ion count for reactants and the increase for the product confirms reaction progress and identity.

Data Presentation: Representative LC-MS Data

Compound Formula Expected [M+H]+ Observed [M+H]+
This compound C₁₂H₂₄ClN₃O₃ 310.1528 310.1531
Ligand 1 (e.g., Vonoprazan) C₁₇H₁₆FN₃O₂S 358.1024 358.1025

| Product | C₂₉H₄₀FN₆O₅S | 635.2760 | 635.2765 |

Section 2: Monitoring the Azide Reaction (Click Chemistry)

After successful alkylation, the azide moiety is used for conjugation via click chemistry. Monitoring focuses on the consumption of the azide group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a highly effective technique for monitoring reactions involving azides. The azide functional group has a strong, sharp, and characteristic vibrational stretching peak around 2100 cm⁻¹, which is typically absent in other regions of the spectrum.

Experimental Protocol: In-Situ FTIR Monitoring

  • Setup : Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

  • Background : Collect a background spectrum of the reaction solvent and the alkyne-containing substrate before adding the azide compound.

  • Initiation : Add the azide-PEG-conjugate to the reaction mixture to start the click reaction.

  • Data Acquisition : Collect spectra at regular time intervals (e.g., every 2-5 minutes).

  • Analysis : Monitor the decrease in the intensity or integrated area of the azide peak at ~2100 cm⁻¹. The complete disappearance of this peak signifies the consumption of the azide and reaction completion.

Data Presentation: Representative FTIR Data

Time (min) Azide Peak Intensity (Absorbance at ~2100 cm⁻¹) % Conversion
0 0.85 0%
15 0.43 49%
30 0.21 75%
60 0.05 94%

| 120 | < 0.01 | > 99% |

TLC with Azide-Specific Staining

A specific staining method can be used to visualize azides on a TLC plate, making it a powerful tool for monitoring click reactions. The protocol involves an in-situ Staudinger reaction to reduce the azide to an amine, followed by ninhydrin staining.

Experimental Protocol: Azide Staining on TLC

  • Develop Plate : Run the TLC plate as described in Section 1.1 and dry it thoroughly.

  • Reduction : Dip the dried plate into a 10% (w/v) solution of triphenylphosphine (PPh₃) in dichloromethane for ~30 seconds. Allow the solvent to evaporate.

  • Heating : Heat the plate at ~80°C for 5 minutes to drive the reduction of the azide to a primary amine.

  • Staining : Dip the plate into a ninhydrin staining solution (e.g., 0.3% ninhydrin in n-butanol with 3% acetic acid).

  • Development : Heat the plate again at ~80°C until colored spots (typically purple or reddish-brown) appear.

  • Analysis : Azide-containing compounds will appear as colored spots. The disappearance of the starting material spot indicates reaction completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to monitor the reaction in real-time. For click chemistry, one monitors the disappearance of reactant signals and the appearance of characteristic product signals, such as the triazole proton.

Experimental Protocol: ¹H NMR Monitoring

  • Sample Preparation : Dissolve the reactants in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Initial Spectrum : Acquire a ¹H NMR spectrum before initiating the reaction to identify the chemical shifts of the starting materials. Protons adjacent to the azide group often have a characteristic shift around 3.0-4.0 ppm.

  • Reaction Monitoring : Initiate the reaction (e.g., by adding the copper catalyst for CuAAC) and acquire spectra at regular intervals.

  • Analysis : Monitor the decrease in the signal intensity of the starting materials. Look for the appearance of a new signal in the aromatic region (typically ~7.5-8.5 ppm) corresponding to the newly formed triazole proton.

Data Presentation: Representative ¹H NMR Shifts

Compound Key Protons Chemical Shift (ppm) Observation
Azide-PEG-conjugate -CH₂-N₃ ~3.4 Disappears as reaction progresses
Alkyne-substrate ≡C-H ~2.5 - 3.0 Disappears as reaction progresses

| Triazole Product | Triazole C-H | ~7.8 | Appears and increases in intensity |

Visualizations

G cluster_0 Step 1: Alkylation Reaction cluster_1 Step 2: Click Chemistry Reaction A Ligand 1 (with -OH or -NH2 group) B This compound (Linker) E Ligand 2 (with Alkyne group) D D

G A Start: Reaction Mixture B Acquire Background Spectrum (Solvent + Reactants, no Azide) A->B C Initiate Reaction (Add Azide Compound) B->C D Collect FTIR Spectra at Regular Time Intervals C->D E Monitor Azide Peak (~2100 cm⁻¹) D->E F Peak Disappeared? E->F G Reaction Complete F->G Yes H Continue Monitoring F->H No H->D

G

References

Designing PROTACs with Optimal Linker Length using PEG Chains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3][4] The linker is a critical component of PROTAC design, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[5]

Polyethylene glycol (PEG) chains are frequently employed as linkers in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length. The length of the PEG linker is a crucial parameter that must be optimized for each specific POI and E3 ligase pair to achieve maximal degradation efficiency. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long can lead to an unstable and unproductive complex. This document provides detailed application notes and protocols for designing and evaluating PROTACs with optimal PEG linker length.

PROTAC Mechanism of Action and Design Workflow

The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for optimizing PEG linker length.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation cluster_optimization Optimization Design Select POI Ligand & E3 Ligase Ligand Synthesis Synthesize PROTAC Library with Varying PEG Linker Lengths Design->Synthesis Ternary_Complex_Assays Ternary Complex Formation Assays (SPR, ITC, NanoBRET) Synthesis->Ternary_Complex_Assays Degradation_Assays Protein Degradation Assays (Western Blot, In-Cell Western) Ternary_Complex_Assays->Degradation_Assays Ubiquitination_Assays Ubiquitination Assays Degradation_Assays->Ubiquitination_Assays Cell_Viability Cell Viability Assays Ubiquitination_Assays->Cell_Viability Data_Analysis Data Analysis: Determine DC50, Dmax Cell_Viability->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Experimental workflow for PEG linker optimization.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase. A systematic evaluation of a series of PROTACs with varying linker lengths is crucial for identifying the most potent degrader. The following tables summarize representative quantitative data from various studies.

Table 1: Effect of PEG Linker Length on Target Protein Degradation

Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BRD4CRBN2>1000<20
BRD4CRBN310085
BRD4CRBN425>95
BRD4CRBN55090
BTKCRBN<4-Impaired
BTKCRBN≥4-Potent
ERαVHL9 atoms>100<50
ERαVHL12 atoms5080
ERαVHL16 atoms10>90
ERαVHL19 atoms10070
p38αVHL15-17 atoms-Optimal
TBK1VHL<12 atoms-No activity
TBK1VHL12-29 atomsSubmicromolar>90

Note: DC50 is the half-maximal degradation concentration, and Dmax is the maximum degradation percentage. Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker

This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.

Step 1: Amide Coupling

  • Dissolve the carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the amine-functionalized PEG-Boc component (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used in the next step without further purification.

Step 3: Final Amide Coupling

  • Follow the procedure in Step 1, using the deprotected amine intermediate and the final carboxylic acid-functionalized component.

  • Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.

1. Cell Seeding and Treatment

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification

  • After treatment, wash the cells once with ice-cold PBS.

  • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and scrape the cells.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

  • Boil the samples at 95°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis

  • Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 3: Ternary Complex Formation Assays
  • Immobilization: Immobilize the E3 ligase or the target protein onto an SPR sensor chip.

  • Binary Interaction: Inject a series of PROTAC concentrations to determine the binary binding affinity.

  • Ternary Complex Formation: Inject a mixture of a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor chip. An increased response compared to the binary interaction indicates ternary complex formation.

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and kinetics of the binary and ternary complexes. Calculate the cooperativity factor (α = KD(binary) / KD(ternary)).

This proximity-based assay measures protein-protein interactions in living cells.

  • Cell Preparation: Co-express the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor) in cells.

  • Treatment: Treat the cells with varying concentrations of the PROTAC.

  • Detection: Add the HaloTag® ligand (fluorescent acceptor) and the NanoLuc® substrate.

  • Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.

Protocol 4: In-Vitro Ubiquitination Assay

This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.

  • Reaction Setup: In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, biotinylated ubiquitin, ATP, and the PROTAC in an assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Detection: The ubiquitination of the target protein can be detected by various methods:

    • Western Blot: Run the reaction mixture on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody or an antibody against the target protein to observe higher molecular weight bands corresponding to the ubiquitinated protein.

    • ELISA-based assays: Use a capture antibody for the target protein and a detection antibody for ubiquitin.

    • AlphaLISA®: This technology uses donor and acceptor beads to detect the proximity of the tagged target protein and biotinylated ubiquitin.

Conclusion

The rational design of PROTACs with optimal PEG linker length is a critical step in developing potent and selective protein degraders. A systematic approach involving the synthesis of a focused library of PROTACs with varying linker lengths, followed by a comprehensive evaluation of their ability to form a ternary complex, induce ubiquitination, and ultimately degrade the target protein, is essential for success. The protocols and data presented in this guide provide a framework for researchers to effectively navigate the challenges of PROTAC linker optimization.

References

Troubleshooting & Optimization

Technical Support Center: Azido-PEG3-C6-Cl Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Azido-PEG3-C6-Cl conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive ends?

A1: this compound is a heterobifunctional linker molecule. It features two distinct reactive ends separated by a polyethylene glycol (PEG) and an alkyl spacer. The first reactive group is an azide (-N₃), which is used for "click chemistry" reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The second is a chloroalkane (-Cl), which participates in nucleophilic substitution reactions, typically with amine or thiol groups.[2]

Q2: What are the most common reasons for low yield in the azide-alkyne cycloaddition (click chemistry) step?

A2: Low yields in the click chemistry step often stem from several factors:

  • Inactive Copper Catalyst (CuAAC): The active catalyst for CuAAC is Cu(I), which can be easily oxidized to the inactive Cu(II) form by oxygen present in the reaction mixture.[3]

  • Degraded Reagents: The azide or alkyne starting materials may degrade if not stored properly, preventing the reaction from proceeding efficiently.[3]

  • Steric Hindrance: Bulky molecules or functional groups near the azide or alkyne can physically block the reactive sites, impeding the reaction.[3]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, solvent, or reactant concentrations can all contribute to poor yields.

Q3: Why am I seeing low yield in the nucleophilic substitution reaction with the chloroalkane end?

A3: Low yields in the nucleophilic substitution step can be attributed to:

  • Competing Elimination (E2) Reaction: A significant side reaction is the E2 elimination, where the nucleophile acts as a base, leading to an undesired alkene byproduct instead of the intended substitution product. This is more likely with strong or bulky bases and at higher temperatures.

  • Poor Nucleophile: The chosen nucleophile (e.g., an amine or thiol) may not be sufficiently reactive under the chosen reaction conditions.

  • Solvent Choice: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents like DMF or DMSO are generally preferred.

  • Leaving Group Stability: While chloride is a reasonable leaving group, its departure can be slow under certain conditions.

Q4: What are typical yields for these types of conjugation reactions?

A4: Yields can vary significantly based on the substrates and reaction conditions. However, under optimized conditions, both CuAAC and SPAAC reactions are known for being highly efficient, often achieving near-quantitative yields (>95%). Nucleophilic substitution reactions can be more variable, with yields potentially ranging from moderate to high (70-95%), depending on the extent of competing side reactions.

Troubleshooting Guides

Low Yield in Azide-Alkyne Cycloaddition (Click Chemistry)

This guide addresses common issues leading to low product yield in both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition reactions.

Troubleshooting Flowchart for Low Yield in Click Chemistry

start Low Yield in Click Reaction check_reagents Check Reagent Quality & Storage start->check_reagents check_conditions Review Reaction Conditions start->check_conditions is_cuaac Is it a CuAAC Reaction? start->is_cuaac check_sterics Assess Steric Hindrance check_reagents->check_sterics check_conditions->check_sterics troubleshoot_cu Troubleshoot Copper Catalyst is_cuaac->troubleshoot_cu Yes troubleshoot_spaac Troubleshoot SPAAC is_cuaac->troubleshoot_spaac No (SPAAC) troubleshoot_cu->check_sterics troubleshoot_spaac->check_sterics solution Reaction Optimized check_sterics->solution

Caption: A decision tree for troubleshooting low yield in click chemistry reactions.

Potential Cause Recommended Solution
Catalyst Inactivity (CuAAC) Ensure the use of a fresh solution of the reducing agent (e.g., sodium ascorbate). Degas solvents to remove dissolved oxygen. Consider using a copper-stabilizing ligand like THPTA or BTTAA.
Reagent Degradation Use fresh, high-purity azide and alkyne reagents. Store reagents as recommended by the supplier, typically at -20°C and protected from moisture and light.
Suboptimal pH For CuAAC, a pH range of 4-11 is generally effective. For SPAAC, a slightly alkaline pH (7.5-8.5) can sometimes increase the reaction rate.
Incorrect Solvent Use a solvent system in which all reactants are fully soluble. Common choices include mixtures of water with t-BuOH, DMSO, or DMF.
Steric Hindrance If possible, redesign the substrate to include a longer, more flexible linker to increase the accessibility of the reactive groups.
Low Reactant Concentration Increase the concentration of the reactants. Click chemistry reactions are often more efficient at higher concentrations.
Low Yield in Nucleophilic Substitution of the Chloroalkane

This guide focuses on troubleshooting low yields when conjugating a nucleophile (e.g., an amine or thiol) to the C6-Cl end of the linker.

Logical Workflow for Optimizing Nucleophilic Substitution

start Low Yield in Nucleophilic Substitution check_side_reaction Analyze for E2 Elimination Side Product (loss of HCl) start->check_side_reaction optimize_base Optimize Base: Use a non-nucleophilic, non-bulky base (e.g., DIPEA) in stoichiometric amounts. check_side_reaction->optimize_base E2 Product Detected check_nucleophile Assess Nucleophile Strength check_side_reaction->check_nucleophile No E2 Product optimize_temp Optimize Temperature: Avoid high temperatures. optimize_base->optimize_temp optimize_solvent Optimize Solvent: Use polar aprotic solvents (e.g., DMF, DMSO). optimize_temp->optimize_solvent solution Reaction Optimized optimize_solvent->solution check_nucleophile->solution

Caption: A workflow for troubleshooting low-yield nucleophilic substitution reactions.

Potential Cause Recommended Solution
Competing E2 Elimination Use a non-bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) in stoichiometric amounts rather than a large excess. Avoid high reaction temperatures, as heat favors elimination over substitution.
Weak Nucleophile Ensure the nucleophile is sufficiently deprotonated. For amines, a mild base may be required. For thiols, a base like DIPEA is often used to form the more nucleophilic thiolate.
Inappropriate Solvent Use polar aprotic solvents such as DMF or DMSO, which are known to accelerate SN2 reactions.
Slow Reaction Kinetics Increase the reaction time and monitor progress using LC-MS. Gently heating the reaction (e.g., to 50-60°C) can increase the rate of substitution, but be mindful of promoting the E2 side reaction.

Quantitative Data Summary

The following tables provide illustrative data for expected outcomes under various conditions. Optimal parameters should be determined empirically for each specific set of reactants.

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

Parameter CuAAC (Copper-Catalyzed) SPAAC (Strain-Promoted)
Typical Yield 70 - 95%80 - 99%
Typical Reaction Time 1 - 24 hours30 minutes - 12 hours
Optimal Temperature 25 - 60 °C4 - 37 °C
pH Range 4 - 114 - 10
Biocompatibility Limited by copper cytotoxicityHigh, suitable for in vivo applications

Table 2: Factors Influencing Nucleophilic Substitution (SN2) vs. Elimination (E2)

Factor Favors SN2 (Substitution) Favors E2 (Elimination)
Base/Nucleophile Good nucleophile, weak base (e.g., RNH₂)Strong, sterically hindered base (e.g., t-BuOK)
Temperature Lower temperaturesHigher temperatures
Solvent Polar aprotic (e.g., DMF, DMSO)-

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction

This protocol describes a general method for conjugating an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper-stabilizing ligand (e.g., THPTA) - Optional but recommended

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMSO)

Procedure:

  • Dissolve the alkyne-containing molecule (1.0 eq) and this compound (1.1-1.2 eq) in your chosen solvent.

  • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).

  • Optional: If using a ligand, add it to the CuSO₄ solution.

  • To the solution of the azide and alkyne, add the CuSO₄ solution to a final concentration of 1-5 mol%.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mol%.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, purify the product using appropriate chromatographic techniques (e.g., reverse-phase HPLC).

Protocol 2: General Procedure for Nucleophilic Substitution with an Amine

This protocol outlines a general method for reacting an amine-containing molecule with the C6-Cl end of this compound.

Materials:

  • This compound

  • Amine-containing molecule

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve the amine-containing molecule (1.0 eq) and this compound (1.2 eq) in anhydrous DMF or DMSO.

  • Add DIPEA (2-3 eq) to the reaction mixture.

  • Stir the reaction mixture at 50-60°C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS over 12-24 hours.

  • Once the reaction is complete, cool to room temperature.

  • Purify the product by reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry.

References

Technical Support Center: Optimizing Nucleophilic Substitution on Azido-PEG3-C6-Cl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for nucleophilic substitution on Azido-PEG3-C6-Cl. This versatile bifunctional linker is a cornerstone in modern bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

A1: this compound is a heterobifunctional linker molecule. It features two key reactive sites: a terminal azide group (N₃) and a primary alkyl chloride (-Cl). The azide is ideal for "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The chloroalkane end serves as an electrophile for nucleophilic substitution (SN2) reactions, allowing for the covalent attachment of molecules containing nucleophilic groups like amines or thiols.

Q2: Which type of nucleophilic substitution mechanism is expected for the chloroalkane moiety?

A2: The chloroalkane in this compound is a primary alkyl chloride. Therefore, the nucleophilic substitution will proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. This is a single-step reaction where the nucleophile attacks the carbon atom, and the chloride leaving group departs simultaneously.

Q3: What are the key factors to consider for optimizing the SN2 reaction on this linker?

A3: The success of the SN2 reaction depends on several factors:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

  • Solvent: Polar aprotic solvents are highly recommended.

  • Temperature: Moderate temperatures are generally sufficient; high temperatures can promote side reactions.

  • Base (if required): For nucleophiles like primary/secondary amines or thiols, a non-nucleophilic base is often necessary to neutralize the generated acid or deprotonate the nucleophile.

  • Concentration: The rate of an SN2 reaction is dependent on the concentration of both the linker and the nucleophile.

Q4: Can I perform the nucleophilic substitution first and then the click chemistry reaction with the azide?

A4: Yes, this is a common and effective strategy. The alkyl chloride is generally less reactive than the azide under typical click chemistry conditions, allowing for a sequential conjugation approach. You can first react a nucleophile with the chloroalkane and then use the azide for a subsequent click reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Yield 1. Weak Nucleophile: The chosen nucleophile may not be strong enough for an efficient reaction. 2. Inappropriate Solvent: Using a protic solvent (e.g., water, ethanol) can solvate and deactivate the nucleophile. 3. Insufficient Temperature: While high heat is discouraged, the reaction may be too slow at very low temperatures. 4. Degraded Reagent: The this compound or the nucleophile may have degraded.1. If possible, consider a more potent nucleophile. For thiols, ensure it is deprotonated to the more nucleophilic thiolate. 2. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. 3. Gently warm the reaction to 40-60°C and monitor the progress. 4. Verify the integrity of your starting materials using an appropriate analytical method (e.g., NMR, MS).
Formation of an Alkene Byproduct (Loss of HCl) E2 Elimination: The nucleophile is acting as a base and promoting an E2 elimination side reaction instead of the desired SN2 substitution. This is more likely with sterically hindered or strongly basic nucleophiles and at higher temperatures.1. Lower the Temperature: Elimination reactions are generally favored by heat. Running the reaction at room temperature or slightly above is preferable. 2. Choice of Base: If a base is needed, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts. Avoid strong, bulky bases like potassium tert-butoxide. 3. Nucleophile Choice: Use a less sterically hindered nucleophile if possible.
Multiple Alkylations of Amine Nucleophile Over-alkylation: The product of the initial reaction (a secondary amine) is often more nucleophilic than the starting primary amine, leading to further reaction with the linker to form tertiary amines and even quaternary ammonium salts.1. Use a Large Excess of the Amine Nucleophile: This ensures that the this compound is more likely to react with the starting amine rather than the product. A 5 to 10-fold excess is a good starting point. 2. Control Stoichiometry: If a large excess is not feasible, carefully control the stoichiometry and monitor the reaction closely to stop it after the first addition.
Reaction Stalls or is Sluggish 1. Insufficient Base: If reacting with a nucleophile that requires deprotonation (like a thiol or an amine that forms an HCl salt), the reaction may stop if all the base is consumed. 2. Poor Solubility: One of the reactants may not be fully dissolved in the chosen solvent.1. Add a slight excess (e.g., 1.5-2.0 equivalents) of a non-nucleophilic base like DIPEA. 2. Ensure all reactants are fully dissolved. A co-solvent might be necessary, but ensure it is a polar aprotic solvent.

Data Presentation

The following tables provide representative reaction conditions for the nucleophilic substitution on the C6-Cl moiety of this compound. Yields and times are estimates and will vary depending on the specific nucleophile and exact conditions.

Table 1: Reaction Conditions with Amine Nucleophiles

Nucleophile (Example)SolventBase (Equivalents)Temperature (°C)Time (h)Expected Yield (%)
Primary Amine (e.g., Benzylamine)DMFDIPEA (2-3)50 - 6012 - 2470 - 90
Secondary Amine (e.g., Morpholine)DMSODIPEA (2-3)60 - 7018 - 3665 - 85
Aniline DerivativeAcetonitrileK₂CO₃ (3)70 - 8024 - 4850 - 75

Table 2: Reaction Conditions with Thiol Nucleophiles

Nucleophile (Example)SolventBase (Equivalents)Temperature (°C)Time (h)Expected Yield (%)
Aliphatic Thiol (e.g., Cysteine derivative)DMFDIPEA (1.5-2)25 (Room Temp)4 - 12> 90
Aromatic Thiol (e.g., Thiophenol)DMSOK₂CO₃ (2)25 (Room Temp)6 - 1880 - 95

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Primary Amine

  • Dissolution: Dissolve the amine-containing molecule (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Linker: Add this compound (1.2 equivalents) to the solution.

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents). The base neutralizes the HCl generated during the reaction.

  • Reaction: Stir the mixture at 50-60°C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction's progress using an appropriate technique like LC-MS, checking for the disappearance of the starting material and the appearance of the product mass. The reaction typically takes 12-24 hours.

  • Work-up and Purification: Once the reaction is complete, cool it to room temperature. The product can then be purified by a suitable method, such as reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol

  • Dissolution: Dissolve the thiol-containing molecule (1.1 equivalents) and this compound (1.0 equivalent) in a polar aprotic solvent like DMF or DMSO.

  • Addition of Base: Add a mild, non-nucleophilic base such as DIPEA (1.5-2.0 equivalents) to the reaction mixture. This deprotonates the thiol to form the more nucleophilic thiolate anion.

  • Reaction: Stir the reaction mixture at room temperature (around 25°C).

  • Monitoring: Monitor the reaction's progress by LC-MS or TLC. These reactions are often faster than with amines and may be complete within 4-12 hours.

  • Work-up and Purification: Upon completion, the product can be purified using standard chromatographic techniques like reverse-phase HPLC or silica gel chromatography.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_purification Purification prep_reactants Dissolve Nucleophile & This compound in Polar Aprotic Solvent add_base Add Non-Nucleophilic Base (e.g., DIPEA) prep_reactants->add_base react Stir at Optimal Temperature (RT to 60°C) under Inert Atmosphere add_base->react Transfer to Reaction Vessel monitor Monitor Progress (LC-MS / TLC) react->monitor Take Aliquots analyze Characterize Product (MS, NMR) monitor->analyze purify Purify Product (e.g., HPLC) monitor->purify purify->analyze

Caption: Experimental workflow for nucleophilic substitution.

Caption: SN2 reaction mechanism on the chloroalkane moiety.

Side reactions of the azide group in Azido-PEG3-C6-Cl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG3-C6-Cl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this bifunctional linker, with a specific focus on troubleshooting potential side reactions of the azide group.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the azide group in this compound?

A1: The organic azide in this compound is generally stable under typical bioconjugation conditions. However, it is sensitive to several factors.[1] Organic azides can be sensitive to heat, shock, and light.[2][3][4] For optimal stability, it is crucial to store the compound at low temperatures (e.g., -20°C), protected from light, and in a moisture-free environment.[3] The stability of organic azides is often assessed by the "Rule of Six," which suggests that having at least six carbon atoms per azide group provides sufficient dilution to render the compound relatively safe for handling.

Q2: Can the azide group be unintentionally reduced during my experiment?

A2: Yes, unintentional reduction of the azide to a primary amine is one of the most common side reactions. This can occur in the presence of:

  • Phosphines: Reagents like Tris(2-carboxyethyl)phosphine (TCEP) or triphenylphosphine (PPh₃), often used in biological buffers to reduce disulfide bonds, will readily reduce azides via the Staudinger reduction.

  • Thiols: High concentrations of thiols, such as dithiothreitol (DTT) or glutathione (GSH), can also reduce azides to amines, particularly under physiological conditions (pH 7.2, 37°C).

Q3: My copper-catalyzed click chemistry (CuAAC) reaction is giving a low yield. Is a side reaction of the azide to blame?

A3: While azide degradation can be a factor, low yields in CuAAC are more commonly associated with other issues. The primary concerns are the oxidation of the Cu(I) catalyst to the inactive Cu(II) state, poor quality of the alkyne reagent, or chelation of the copper catalyst by other functional groups on your substrate. However, if the azide has been exposed to reducing agents or harsh conditions prior to the reaction, its degradation could certainly be the cause.

Q4: Are there any solvents or reagents I should avoid when working with this compound?

A4: Absolutely. To prevent hazardous side reactions, you should avoid:

  • Acids: Mixing azides with strong acids can generate hydrazoic acid (HN₃), which is highly toxic and explosive. Always maintain control over the pH of your reaction.

  • Halogenated Solvents: Solvents like dichloromethane (DCM) or chloroform should not be used as reaction media with azides, as they can form extremely unstable di- and tri-azidomethane byproducts.

  • Heavy Metals: Avoid contact with heavy metals such as copper, lead, mercury, or their salts, especially in concentrated form, as this can lead to the formation of highly shock-sensitive and explosive metal azides. Use plastic or glass spatulas instead of metal ones.

Q5: Is the azide group sensitive to light?

A5: Yes, organic azides can be sensitive to light, particularly UV radiation. Photolysis can generate highly reactive nitrene intermediates, which can lead to a variety of non-specific side reactions and decomposition of the reagent. It is recommended to handle this compound and its solutions in low-light conditions and store them in amber vials or containers protected from light.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Click Chemistry Reaction
Possible Cause Troubleshooting Steps
Degradation of Azide Verify the integrity of your this compound stock. If it has been stored improperly (e.g., exposed to light, heat, or reducing agents), use a fresh aliquot. Consider running a control reaction with a simple alkyne to confirm azide reactivity.
Unintentional Reduction of Azide If your protocol involves buffers containing reducing agents like TCEP or DTT, ensure they are removed (e.g., by dialysis or gel filtration) before adding the azide linker. Note that TCEP can sometimes inhibit labeling with certain reagents even if the azide is not reduced.
Catalyst Inactivity (CuAAC) Ensure you are using a sufficient amount of a reducing agent like sodium ascorbate to keep the copper in the active Cu(I) state. Use freshly prepared solutions and consider degassing your solvents to remove oxygen.
Substrate Issues Steric hindrance near the alkyne or azide can slow the reaction. Your substrate may also chelate the copper catalyst; in this case, using a copper-stabilizing ligand or increasing the copper concentration may help.
Incorrect Stoichiometry (SPAAC) An improper ratio of azide to your strained alkyne (e.g., DBCO, BCN) can lead to incomplete reaction. Optimize the stoichiometry for your specific substrates.
Issue 2: Formation of an Unexpected Amine Byproduct
Possible Cause Troubleshooting Steps
Staudinger Reduction by Phosphines The most likely cause is the presence of a phosphine-based reducing agent (e.g., TCEP) in your reaction mixture. If the amine is the desired product, this is the intended reaction. If not, phosphines must be excluded or removed prior to the azide's introduction.
Reduction by Thiols High concentrations of thiols like DTT are known to reduce azides. If your experiment requires a reducing environment, consider using a lower concentration of the thiol or performing the reaction at a lower temperature to minimize the rate of this side reaction.
Incomplete Staudinger Ligation In a Staudinger ligation protocol, premature hydrolysis of the intermediate aza-ylide leads to the formation of a primary amine instead of the desired amide product. To minimize this, you can try using anhydrous conditions during the initial phase of the reaction or increasing reactant concentrations to favor the intramolecular reaction.

Side Reaction Pathways and Mitigation

The azide group is highly versatile but susceptible to several key side reactions. Understanding these pathways is crucial for successful experimentation.

Side_Reactions Azide R-N₃ (this compound) Amine R-NH₂ (Primary Amine) Azide->Amine + Phosphine (e.g., TCEP) [Staudinger Reduction] + Thiol (e.g., DTT) [Thiol Reduction] Triazole Triazole Product Azide->Triazole + Alkyne (Click Chemistry) [Desired Reaction] Nitrene R-N: (Nitrene Intermediate) Azide->Nitrene hv (UV Light) [Photolysis] Hydrazoic_Acid HN₃ (Hydrazoic Acid) Azide->Hydrazoic_Acid + Strong Acid (H⁺) [Protonation]

Caption: Key reaction pathways of the azide functional group.

Quantitative Data Summary

The reduction of azides by thiols is a second-order reaction. The rate is dependent on the specific thiol used.

Reducing Agent Second-Order Rate Constant (M⁻¹ sec⁻¹) Conditions Reference
Dithiothreitol (DTT)2.77 x 10⁻³pH 7.2, 37°C
Glutathione (GSH)6.55 x 10⁻⁵pH 7.2, 37°C
Mercaptoethanol6.35 x 10⁻⁶pH 7.2, 37°C

As the data shows, dithiols like DTT are significantly more potent at reducing azides than monothiols like glutathione or mercaptoethanol under physiological conditions.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receiving and Storage: Upon receipt, store the compound in its original light-protected container at -20°C.

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation of moisture. Use non-metallic spatulas (plastic or ceramic) for transferring the solid. Perform all manipulations in a well-ventilated fume hood, away from direct light.

  • Solution Preparation: Prepare stock solutions in anhydrous, high-purity solvents (e.g., DMSO, DMF). Store stock solutions in small aliquots in amber vials at -20°C to minimize freeze-thaw cycles.

Protocol 2: Mitigating Azide Reduction by TCEP in a Protein Labeling Experiment

This protocol describes a workflow for labeling a protein that requires a disulfide-reducing step prior to conjugation with this compound.

Protocol_Workflow Start Start: Protein with Disulfide Bonds Step1 1. Reduce Disulfides Add TCEP (e.g., 10-fold molar excess) Incubate at RT for 30-60 min Start->Step1 Step2 2. Remove TCEP Use a desalting column (e.g., Zeba™ Spin) or dialysis against TCEP-free buffer Step1->Step2 Critical Step Step3 3. Introduce Azide Linker Immediately add this compound to the TCEP-free protein solution Step2->Step3 Step4 4. Conjugation Reaction Incubate under optimized conditions (pH, temp, time) for the chloroalkane reaction Step3->Step4 End End: Azide-labeled Protein Step4->End

Caption: Experimental workflow to prevent unwanted azide reduction.

  • Disulfide Reduction: Dissolve your protein in a suitable buffer (e.g., PBS, pH 7.4). Add a 10- to 20-fold molar excess of TCEP from a freshly prepared stock solution. Incubate for 30-60 minutes at room temperature.

  • Removal of Reducing Agent: This is the critical step. Immediately following incubation, remove the TCEP from the protein solution. For small volumes (<1 mL), a spin desalting column is highly effective. For larger volumes, dialysis against a TCEP-free buffer (perform at least two buffer exchanges) is recommended.

  • Conjugation: To the now TCEP-free protein solution, add the desired amount of this compound from a stock solution.

  • Incubation: Allow the conjugation reaction between the protein's nucleophile (e.g., a cysteine thiol) and the linker's chloroalkane to proceed under your established protocol conditions. The azide group will remain intact for subsequent click chemistry reactions.

References

How to improve the solubility of PROTACs with PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common solubility issues encountered with PROTACs, particularly those containing polyethylene glycol (PEG) linkers. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of working with these complex molecules.

Section 1: Frequently Asked Questions (FAQs)

Q1: I designed my PROTAC with a PEG linker. Isn't that supposed to guarantee its solubility?

A: While polyethylene glycol (PEG) linkers are incorporated into PROTACs to enhance hydrophilicity and aqueous solubility, they do not guarantee it.[1][2][3] The overall solubility of a PROTAC is a complex property influenced by the combined characteristics of the warhead (target-binding ligand), the E3 ligase ligand, and the linker.[1] PROTACs are often large, high molecular weight molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility and permeability, even with a hydrophilic PEG chain.[4] If the warhead and E3 ligase ligand are highly hydrophobic, a PEG linker may not be sufficient to overcome their poor solubility.

Q2: What are the main factors contributing to the poor solubility of PEGylated PROTACs?

A: Several factors contribute to this challenge:

  • High Molecular Weight and Lipophilicity : PROTACs are inherently large molecules, and as molecular weight and lipophilicity (ClogP) increase, solubility generally decreases. Lipophilicity, in particular, plays a major role in governing PROTAC solubility.

  • Hydrophobic Ligands : Often, the ligands required for binding the target protein and the E3 ligase are themselves hydrophobic, counteracting the hydrophilic contribution of the PEG linker.

  • Crystallinity : The solid-state properties of the PROTAC matter. A highly stable crystalline form will be less soluble than a higher-energy amorphous form.

  • The "Chameleon Effect" : The flexible nature of some linkers can allow the PROTAC to adopt conformations that hide polar groups and expose hydrophobic surfaces, reducing aqueous solubility.

Q3: What is the first step I should take when I encounter a solubility problem with my PROTAC?

A: The essential first step is to accurately quantify the thermodynamic and/or kinetic solubility of your compound in experimentally relevant buffers (e.g., PBS, cell culture media, simulated intestinal fluids). This provides a critical baseline for evaluating the effectiveness of any improvement strategy. Simple changes to the buffer, such as adjusting the pH, can sometimes improve solubility, especially if your PROTAC contains ionizable groups like a piperazine ring.

Q4: Can the length of the PEG linker itself impact solubility?

A: Yes, the linker's length and composition are critical. While adding ethylene glycol units generally increases hydrophilicity, there is an optimal range for linker length that must balance solubility with the ability to form a stable and productive ternary complex. An excessively long and flexible linker can sometimes lead to aggregation or adopt a conformation that is less soluble. Conversely, a linker that is too short can cause steric hindrance. Therefore, systematically varying the PEG linker length is a common strategy to optimize not only for degradation efficacy but also for physicochemical properties.

Section 2: Troubleshooting Guide for Poor PROTAC Solubility

This guide provides a systematic workflow for addressing solubility issues, from simple buffer optimizations to advanced formulation strategies.

G cluster_0 Troubleshooting Workflow for Poor PROTAC Solubility cluster_1 Advanced Formulations start Problem: PROTAC Precipitates in Aqueous Buffer quantify Step 1: Quantify Baseline Solubility (Kinetic/Thermodynamic Assay) start->quantify Start Here optimize_buffer Step 2: Optimize Buffer Conditions (Adjust pH, Salt Concentration) quantify->optimize_buffer Is solubility below required concentration? simple_form Step 3: Attempt Simple Formulations (Co-solvents, Sonication) optimize_buffer->simple_form Still insufficient? advanced_form Step 4: Employ Advanced Formulation Strategies simple_form->advanced_form Still insufficient? chem_mod Step 5: Consider Chemical Modification (Linker Redesign) advanced_form->chem_mod If formulation is not feasible or effective asd Amorphous Solid Dispersions (ASDs) advanced_form->asd nano Nanoformulations (Micelles, Emulsions) advanced_form->nano lipid Lipid-Based Systems (SNEDDS) advanced_form->lipid

Caption: A logical workflow for troubleshooting poor PROTAC solubility.

Problem: My PROTAC precipitates immediately upon dilution from a DMSO stock into an aqueous buffer.

  • Possible Cause : The final concentration in the aqueous buffer exceeds the PROTAC's thermodynamic solubility limit. This is a very common issue.

  • Solutions :

    • Lower Final Concentration : Determine the maximum achievable concentration without precipitation and assess if it is sufficient for your assay.

    • Use Co-solvents : If compatible with your experimental system, add a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like PEG300, PEG400, or propylene glycol to the final aqueous buffer.

    • Optimize Dilution Method : Instead of a single large dilution, perform serial dilutions. Gentle heating (e.g., to 37°C) and brief sonication can also help aid dissolution, but be cautious about compound stability.

    • Proceed to Advanced Formulations : If the required concentration cannot be reached with simple methods, an advanced formulation is necessary.

Problem: My PROTAC solubility is inconsistent between batches or over time.

  • Possible Cause : The solid form of your PROTAC may be inconsistent (a mix of amorphous and crystalline states), or the compound may be degrading in solution.

  • Solutions :

    • Characterize the Solid State : Use techniques like X-ray powder diffraction (XRPD) to determine if your material is crystalline or amorphous. Amorphous material is often more soluble but less stable.

    • Assess Stability : Use HPLC to measure the concentration and purity of your PROTAC in the assay buffer over time (e.g., at 0, 2, 6, and 24 hours) to check for chemical degradation.

    • Verify Stock Concentration : Always verify the concentration of your DMSO stock solution using UV-Vis spectroscopy or HPLC before use.

Problem: I need to improve solubility for in vivo oral administration, not just in vitro assays.

  • Possible Cause : Oral bioavailability is hampered by extremely low aqueous solubility and poor dissolution in the gastrointestinal tract.

  • Solutions :

    • Amorphous Solid Dispersions (ASDs) : This is a highly effective and widely used technique. By dispersing the PROTAC in an amorphous state within a polymer matrix (e.g., HPMCAS, Soluplus®, Eudragit®), you can significantly enhance its dissolution rate and maintain a supersaturated state in vivo, boosting absorption.

    • Lipid-Based Formulations : Self-nanoemulsifying drug delivery systems (SNEDDS) can be developed by dissolving the PROTAC in a mixture of oils and surfactants. These formulations form nanoemulsions in the gut, improving solubility and permeability.

    • Biorelevant Media : Test solubility in simulated gastric and intestinal fluids (FaSSIF/FeSSIF). Some PROTACs show improved solubility in these biorelevant buffers, which can be further enhanced by administration with food.

Problem: I have tried formulation strategies, but I want a more fundamentally soluble molecule.

  • Possible Cause : The intrinsic properties of the PROTAC molecule itself are the limiting factor.

  • Solutions :

    • Incorporate Ionizable Groups : A key strategy is to replace parts of the linker, such as linear alkyl or PEG chains, with saturated nitrogen heterocycles like piperazine or piperidine. These groups can be protonated at physiological pH, introducing a positive charge that can dramatically improve aqueous solubility.

    • Optimize Linker Composition : Systematically explore the balance between hydrophilic (PEG) and hydrophobic (alkyl) linker components. The goal is to find a balance that improves solubility without sacrificing necessary cell permeability.

    • Modify Ligands : While more synthetically challenging, modifying the warhead or E3 ligase ligand to include more polar functional groups can also improve the overall solubility of the final PROTAC.

Section 3: Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol provides a general method to determine the thermodynamic solubility of a PROTAC in a specific buffer.

  • Preparation : Prepare the desired buffer (e.g., 0.05 M phosphate buffer, pH 6.8 or 7.4).

  • Sample Addition : Add an excess amount of the solid PROTAC compound to a known volume of the buffer in a glass vial. The goal is to have undissolved solid remaining at the end of the experiment.

  • Equilibration : Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation : After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant without disturbing the solid material. To ensure all solid is removed, centrifuge the sample at high speed (e.g., >14,000 rpm) for 15-20 minutes.

  • Quantification : Accurately dilute the clear supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved PROTAC using a validated HPLC-UV or LC-MS/MS method with a standard curve.

  • Reporting : Report the solubility in units such as µg/mL or µM.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol describes a common lab-scale method for creating an ASD to improve PROTAC solubility.

G cluster_0 ASD Preparation Workflow step1 1. Dissolution Dissolve PROTAC and polymer (e.g., HPMCAS, Soluplus®) in a common volatile solvent (e.g., acetone, methanol). step2 2. Solvent Evaporation Remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to prevent crystallization. step1->step2 step3 3. Drying Further dry the resulting solid film or powder in a vacuum oven for 24-48h to remove all residual solvent. step2->step3 step4 4. Collection & Sizing Scrape the solid ASD from the flask. If necessary, gently grind or sieve to obtain a uniform powder. step3->step4 step5 5. Characterization Confirm amorphous state using DSC (absence of melting peak) and XRPD (absence of Bragg peaks). Assess dissolution improvement. step4->step5

Caption: A typical workflow for preparing an Amorphous Solid Dispersion (ASD).

  • Materials :

    • PROTAC of interest.

    • ASD-forming polymer (e.g., HPMCAS, Eudragit®, Soluplus®, PVP).

    • Volatile organic solvent (e.g., acetone, methanol, dichloromethane) that dissolves both the PROTAC and the polymer.

  • Procedure :

    • Dissolution : Determine the desired drug loading (e.g., 10-20% w/w). Dissolve the calculated amounts of the PROTAC and the polymer in the organic solvent in a round-bottom flask. Ensure a clear solution is formed.

    • Solvent Removal : Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure. The bath temperature should be kept low to minimize thermal stress on the compound.

    • Drying : A solid film or powder will form on the wall of the flask. Place the flask in a vacuum oven overnight to remove any residual solvent.

    • Collection : Carefully scrape the solid ASD material from the flask.

  • Characterization (Essential) :

    • Differential Scanning Calorimetry (DSC) : Confirm the absence of a sharp melting endotherm, which indicates an amorphous state.

    • X-ray Powder Diffraction (XRPD) : Confirm the absence of sharp Bragg peaks, which is characteristic of an amorphous "halo" pattern.

    • Dissolution Testing : Perform a non-sink dissolution study to confirm that the ASD provides a significant increase in dissolution rate and maintains supersaturation compared to the crystalline PROTAC.

Section 4: Data Summary Table

The following table summarizes formulation strategies and chemical modifications used to improve the solubility and bioavailability of poorly soluble PROTACs, with representative examples.

Strategy TypeMethodCommon Excipients/MoietiesExample PROTAC / ClassObserved ImprovementCitations
Formulation Amorphous Solid Dispersion (ASD)HPMCAS, Eudragit® L 100-55, Soluplus®ARCC-4 (AR degrader), MS4078Significantly boosted aqueous solubility and maintained a prolonged supersaturated state in aqueous media.
Self-Nanoemulsifying Preconcentrate (SNEP)Dimethyl acetamide, Medium chain triglycerides, Kolliphor ELPARV-825 (BRD4 degrader)Enhanced solubility in aqueous and biorelevant media; improved cellular uptake.
Polymeric MicellesPLGA-PEGGeneral PROTACsImproves solubility and circulation time, can enhance tumor accumulation.
Chemical Modification Incorporation of Ionizable GroupsPiperazine, PiperidineARD-69 (AR degrader)Replacement of linear linkers with nitrogen heterocycles significantly improved solubility and resulted in a more potent degrader.
Linker OptimizationPEG chains, Alkyl chainsGeneral PROTACsTuning linker length and hydrophilicity/hydrophobicity balance improves both solubility and permeability.
Biopharmaceutical Administration with FoodN/AARV-110, ARV-471Clinical trial design included administration with food, suggesting improved solubility and absorption in biorelevant fluids.

References

How to avoid non-specific binding in bioconjugation with Azido-PEG3-C6-Cl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Azido-PEG3-C6-Cl in bioconjugation, with a specific focus on preventing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker. It contains three key components:

  • An azide group (N₃) for use in highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]

  • A hydrophilic polyethylene glycol (PEG3) spacer which enhances solubility in aqueous solutions and helps to reduce non-specific binding by creating a hydration layer.[4][5]

  • A C6 chloroalkane (C6-Cl) group that can react with nucleophiles, such as thiols (e.g., cysteine residues on a protein), to form a stable covalent bond.

This linker is commonly used in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the primary causes of non-specific binding (NSB) in bioconjugation?

A2: Non-specific binding is primarily driven by two types of interactions:

  • Electrostatic interactions: Occur between charged molecules. For instance, a negatively charged molecule might non-specifically bind to a positively charged surface or protein region.

  • Hydrophobic interactions: Happen between non-polar molecules or surfaces in an aqueous environment.

In the context of bioconjugation with this compound, NSB can occur when the linker or the entire bioconjugate sticks to surfaces of your reaction vessel or to unintended biomolecules.

Q3: How does the PEG component of this compound help in reducing non-specific binding?

A3: The polyethylene glycol (PEG) spacer is hydrophilic and flexible. In an aqueous environment, it creates a hydration shell around the molecule. This "stealth" property helps to prevent non-specific protein adsorption, reduces aggregation, and improves the overall solubility and biocompatibility of the conjugate.

Q4: What are "blocking agents" and how can they prevent non-specific binding?

A4: Blocking agents are molecules used to saturate unoccupied binding sites on a surface, thereby preventing the non-specific binding of subsequent reactants. These are typically protein-based solutions or detergents that cover the surface to minimize background noise and improve the signal-to-noise ratio in an assay. Commonly used blocking agents include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High background signal in assays (e.g., ELISA, Western Blot) Non-specific binding of the bioconjugate to the solid phase (e.g., microplate, membrane).1. Optimize Blocking Step: Ensure all unoccupied sites on the solid phase are blocked. Use an appropriate blocking agent (e.g., 1-5% BSA or casein in a suitable buffer like PBS or TBS). 2. Increase Wash Steps: Increase the number and duration of wash steps after incubation with the bioconjugate to remove any loosely bound molecules. 3. Add Detergents: Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your washing and incubation buffers to disrupt weak, non-specific interactions.
Precipitation of the bioconjugate during the reaction or purification 1. Poor Solubility: The bioconjugate may have poor solubility in the chosen buffer. 2. Aggregation: The biomolecule or the conjugate may be prone to aggregation.1. Optimize Buffer Conditions: Adjust the pH or ionic strength of the buffer. The PEG linker enhances solubility, but the properties of the conjugated molecule are also important. 2. Include Additives: Consider adding solubility-enhancing agents or aggregation inhibitors if compatible with your experiment. 3. Change Solvent: If the reaction allows, using a co-solvent like DMSO might help, but be mindful of its effect on protein stability.
Low Yield of the Final Bioconjugate Side Reactions: The chloroalkane group of the linker might react with nucleophilic components in the buffer (e.g., Tris).Use Non-Nucleophilic Buffers: Switch to buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or HEPES, especially during the chloroalkane conjugation step.
Inconsistent Results Between Batches Degradation of the Linker: The this compound linker may degrade if not stored properly or if subjected to multiple freeze-thaw cycles.Proper Storage and Handling: Store the linker as a solid at -20°C or below, protected from light and moisture. Prepare fresh solutions for each experiment to ensure linker integrity.

Experimental Protocols

Protocol 1: General Bioconjugation with this compound to a Thiol-Containing Protein

This protocol describes the conjugation of the chloroalkane moiety of the linker to a cysteine residue on a protein.

  • Protein Preparation:

    • If the protein has disulfide bonds that need to be reduced to expose free thiols, treat the protein with a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour at room temperature.

    • Remove the excess reducing agent using a desalting column or dialysis, exchanging the buffer to a non-nucleophilic buffer such as PBS (pH 7.2-7.5).

  • Linker Preparation:

    • Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF (e.g., 10-50 mM).

  • Conjugation Reaction:

    • To the protein solution, add a 10- to 20-fold molar excess of the this compound stock solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture at 37°C for 4-24 hours with gentle shaking.

  • Purification:

    • Remove the excess, unreacted linker using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The choice of method will depend on the scale of your reaction and the properties of your protein.

Protocol 2: Evaluating Non-Specific Binding Using a Blocking Step

This protocol provides a method to assess and minimize non-specific binding in an ELISA-based format.

  • Coating:

    • Coat a high-binding 96-well microplate with your target antigen or antibody in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Prepare a blocking buffer (e.g., 3-5% BSA in PBS).

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Binding of Bioconjugate:

    • Prepare serial dilutions of your this compound bioconjugate in the blocking buffer.

    • Add the diluted conjugate to the wells and incubate for a specified time (e.g., 1-2 hours) at room temperature.

    • As a negative control, add the conjugate to wells that were not coated with the target antigen/antibody but were blocked.

  • Washing and Detection:

    • Wash the plate thoroughly (e.g., 5 times) with wash buffer to remove any unbound conjugate.

    • Proceed with your detection method (e.g., if your conjugate is biotinylated, add streptavidin-HRP, followed by a substrate).

  • Analysis:

    • Compare the signal from the target-coated wells to the signal from the negative control wells. A low signal in the control wells indicates minimal non-specific binding.

Data Presentation

Table 1: Effect of Different Blocking Agents on Non-Specific Binding

Blocking Agent Concentration Incubation Time (min) Signal in Target Wells (OD) Signal in Control Wells (OD) Signal-to-Noise Ratio
1% BSA in PBS1%601.850.257.4
3% BSA in PBS3%601.920.1512.8
5% Non-fat Dry Milk in PBS5%601.780.189.9
Commercial Blocking Buffer1x602.100.1021.0

This data is illustrative and serves to demonstrate the expected trends.

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_final Final Product Protein Thiol-containing Protein Reaction_Mix Incubate at 37°C (4-24 hours) Protein->Reaction_Mix Linker This compound (in DMSO) Linker->Reaction_Mix Purify Remove Excess Linker (e.g., SEC, Dialysis) Reaction_Mix->Purify Final_Product Purified Bioconjugate Purify->Final_Product G Start High Non-Specific Binding Observed Q1 Is a blocking step included in the protocol? Start->Q1 A1_No Implement a Blocking Step (e.g., 1-5% BSA) Q1->A1_No No Q2 Are wash steps adequate? Q1->Q2 Yes A1_Yes Optimize Blocking - Increase concentration - Change blocking agent A1_Yes->Q2 A1_No->Q2 A2_Yes Consider Buffer Composition Q2->A2_Yes Yes A2_No Increase number and duration of washes Q2->A2_No No Q3 Does the buffer contain a detergent? A2_Yes->Q3 A2_No->Q3 A3_No Add Tween-20 (0.05%) to wash/incubation buffers Q3->A3_No No End Reduced Non-Specific Binding Q3->End Yes A3_No->End

References

Overcoming steric hindrance in Azido-PEG3-C6-Cl reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG3-C6-Cl reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this versatile linker. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to steric hindrance.

Troubleshooting Guide: Overcoming Low Reaction Yields

Low yields in reactions with sterically hindered substrates, such as large biomolecules or bulky small molecules, are a common challenge. The following guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Low or no product yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

This is often due to steric hindrance impeding the formation of the triazole linkage. Here are the steps to troubleshoot this issue:

Step 1: Verify Reagent Integrity and Stoichiometry

  • Possible Cause: Degradation of the this compound or the alkyne-containing substrate. Azides can be sensitive to prolonged storage, and alkynes can be unstable under certain conditions.

  • Solution:

    • Ensure your this compound and alkyne-containing molecules are pure and have not degraded.

    • Use a fresh supply of reagents if degradation is suspected.

    • While a 1:1 stoichiometry is often the starting point, using a slight excess (1.1 to 2-fold) of the less precious or smaller molecule can help drive the reaction to completion.[1]

Step 2: Optimize the Catalyst System

  • Possible Cause: Inefficient catalyst activity is a primary reason for low yields with sterically demanding substrates.[2] The choice of copper source and, crucially, the stabilizing ligand can dramatically impact the reaction outcome.

  • Solution:

    • Ligand Selection: For aqueous reactions, particularly bioconjugations, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[1] These ligands stabilize the active Cu(I) oxidation state and accelerate the reaction.

    • Ligand-to-Copper Ratio: The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1][2] It is advisable to pre-mix the copper salt (e.g., CuSO₄) and the ligand before adding them to the reaction mixture.

    • Catalyst Loading: If you suspect low catalyst activity, consider increasing the catalyst loading.

Step 3: Adjust Reaction Conditions

  • Possible Cause: Poor solubility of substrates or intermediates can lead to aggregation and hinder the reaction. The reaction kinetics may also be slow at room temperature for sterically hindered systems.

  • Solution:

    • Solvent Choice: If substrate aggregation is an issue, especially with hydrophobic molecules in aqueous media, consider using co-solvents like DMSO, DMF, or t-butanol to improve solubility.

    • Temperature: Gently heating the reaction to 40-60 °C can improve yields for sterically hindered substrates. However, this should be done with caution to avoid degradation of sensitive molecules.

    • Reaction Time: Sterically hindered reactions may require longer reaction times. Monitor the reaction progress at various time points (e.g., 1, 4, 12, and 24 hours) to determine the optimal duration.

Step 4: Consider Alternative Catalysis for Different Regioselectivity

  • Possible Cause: If the desired product is the 1,5-disubstituted triazole, or if CuAAC consistently fails, an alternative catalytic system may be necessary.

  • Solution:

    • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction, typically catalyzed by a Cp*RuCl complex, selectively produces the 1,5-disubstituted triazole isomer. RuAAC can also be effective for reactions involving internal alkynes, which are generally unreactive in CuAAC.

Below is a troubleshooting workflow to guide you through these steps.

TroubleshootingWorkflow Start Low or No Product Yield CheckReagents Step 1: Verify Reagent Integrity & Stoichiometry Start->CheckReagents OptimizeCatalyst Step 2: Optimize Catalyst System CheckReagents->OptimizeCatalyst Reagents OK Success Reaction Successful CheckReagents->Success Yield Improves AdjustConditions Step 3: Adjust Reaction Conditions OptimizeCatalyst->AdjustConditions Low Yield Persists OptimizeCatalyst->Success Yield Improves ConsiderAlternative Step 4: Consider Alternative Catalysis (RuAAC) AdjustConditions->ConsiderAlternative Low Yield Persists AdjustConditions->Success Yield Improves ConsiderAlternative->Success Yield Improves Failure Consult Further Technical Support ConsiderAlternative->Failure Low Yield Persists

Caption: Troubleshooting workflow for low yield in CuAAC reactions. (Within 100 characters)

Quantitative Data Summary

The following table summarizes recommended starting conditions for overcoming steric hindrance in CuAAC reactions. Note that optimization for each specific substrate pair is often necessary.

ParameterRecommended ConditionRationale for Sterically Hindered Reactions
Alkyne:Azide Ratio 1:1.2 to 1:2 (excess of the less sterically hindered or more accessible component)Drives the reaction towards completion by increasing the probability of successful collisions.
Copper (II) Source 50-250 µM final concentration (e.g., from a 20-100 mM CuSO₄ stock)Provides sufficient catalytic species. Higher concentrations may be needed for very challenging substrates.
Reducing Agent 5-10 fold molar excess over copper (e.g., freshly prepared Sodium Ascorbate)Ensures the copper remains in the active Cu(I) state.
Ligand THPTA (water-soluble) or TBTA (organic solvents)Accelerates the reaction and protects the catalyst from oxidation and side reactions.
Ligand:Copper Ratio 1:1 to 5:1Stabilizes the Cu(I) catalyst and can enhance its activity. A 5:1 ratio is often used in bioconjugations to protect biomolecules.
Solvent Aqueous buffer (e.g., PBS) with co-solvents like DMSO or DMF (10-50%)Improves the solubility of hydrophobic or sterically hindered substrates, preventing aggregation.
Temperature Room Temperature to 60°CIncreased temperature can provide the necessary activation energy to overcome steric barriers.
Reaction Time 1-24 hoursSterically hindered reactions are often slower and may require extended reaction times to achieve acceptable yields.

Experimental Protocols

Protocol 1: Optimized CuAAC for a Sterically Hindered Substrate

This protocol provides a general method for the conjugation of this compound to a sterically hindered, alkyne-modified protein.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Monitoring cluster_purification Purification Prep_Protein Prepare Alkyne-Protein in Buffer (e.g., PBS) Combine Combine Alkyne-Protein, Azido-PEG, and Cu/Ligand Complex Prep_Protein->Combine Prep_Azide Prepare this compound in DMSO Prep_Azide->Combine Prep_Cu Prepare 20 mM CuSO4 in Water Mix_Cu_Ligand Pre-mix CuSO4 and THPTA (1:5 ratio) Prep_Cu->Mix_Cu_Ligand Prep_Ligand Prepare 50 mM THPTA in Water Prep_Ligand->Mix_Cu_Ligand Prep_Ascorbate Prepare 1 M Sodium Ascorbate in Water (Fresh) Initiate Initiate with Sodium Ascorbate Prep_Ascorbate->Initiate Mix_Cu_Ligand->Combine Combine->Initiate Incubate Incubate at RT - 40°C for 1-12 hours Initiate->Incubate Monitor Monitor Progress (e.g., SDS-PAGE, LC-MS) Incubate->Monitor Purify Purify Conjugate (e.g., SEC, Dialysis) Monitor->Purify

Caption: Experimental workflow for an optimized CuAAC reaction. (Within 100 characters)

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium Ascorbate

  • DMSO

  • Reaction Buffer (e.g., PBS)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water. This solution must be prepared fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer to achieve a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to achieve a 10- to 50-fold molar excess over the protein.

    • In a separate tube, pre-mix the CuSO₄ and THPTA stock solutions at a 1:5 molar ratio. Let it stand for 2-3 minutes.

    • Add the copper/ligand mixture to the protein/azide solution to achieve a final copper concentration of 100-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2.5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or elevate to 40°C for 1-12 hours.

    • The reaction progress can be monitored by SDS-PAGE (for proteins) or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is an alternative for generating 1,5-disubstituted triazoles, which can be beneficial when CuAAC is problematic.

Materials:

  • This compound

  • Alkyne-containing molecule

  • CpRuCl(COD) or CpRuCl(PPh₃)₂ catalyst

  • Anhydrous, non-protic solvent (e.g., DMF, Toluene, or Dichloroethane)

Procedure:

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyne-containing molecule (1.0 equivalent) and this compound (1.2 equivalents) in the chosen anhydrous solvent.

    • Add the ruthenium catalyst (1-5 mol%). CpRuCl(COD) is often effective at ambient temperatures, while CpRuCl(PPh₃)₂ may require heating.

  • Incubation:

    • Stir the reaction mixture at room temperature or heat to 45-110°C, depending on the catalyst and substrate reactivity.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate the 1,5-disubstituted triazole product.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my this compound reaction?

A: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In the context of this compound, if this linker is attached to a large molecule (like a protein) or is reacting with a bulky alkyne-containing molecule, the sheer size of these components can block the azide and alkyne groups from approaching each other and the catalyst, thus slowing down or preventing the reaction.

Q2: My reaction is performed in an aqueous buffer for a bioconjugation application and the yield is low. What is the first thing I should check?

A: For bioconjugations in aqueous buffers, the catalyst system is paramount. Ensure you are using a water-soluble ligand like THPTA to stabilize the Cu(I) catalyst. A common issue is catalyst oxidation or precipitation. Pre-mixing your CuSO₄ and THPTA solutions before addition to the reaction can improve results. Also, verify the pH of your buffer is within the optimal range for the reaction, typically pH 7-8.

Q3: Can I use a copper-free click chemistry reaction to avoid potential toxicity from the catalyst?

A: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative. This reaction utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst. SPAAC is often more sensitive to steric hindrance than CuAAC, so the choice of the specific cyclooctyne is critical.

Q4: How does the PEG linker in this compound affect steric hindrance?

A: The PEG linker itself can help to mitigate steric hindrance. PEG spacers, such as the PEG3 unit in your linker, increase the distance between the azide functional group and the molecule it is attached to. This increased separation can reduce steric interference and make the azide more accessible to the alkyne and the catalyst. Longer PEG chains can further enhance this effect.

Q5: I see both 1,4- and 1,5-disubstituted triazoles mentioned. What is the difference and how do I control which one is formed?

A: The numbers refer to the substitution pattern on the resulting triazole ring.

  • 1,4-disubstituted triazoles are the exclusive product of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • 1,5-disubstituted triazoles are selectively formed using Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). The choice of catalyst (Copper vs. Ruthenium) gives you precise control over the regioselectivity of the reaction.

References

Technical Support Center: Impact of Buffer pH on Azido-PEG3-C6-Cl Reaction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses the critical role of buffer pH in reactions involving the heterobifunctional linker, Azido-PEG3-C6-Cl. Understanding and optimizing pH is paramount for achieving high reaction efficiency, ensuring the stability of the linker, and preventing unwanted side reactions. This guide provides detailed answers to frequently asked questions, troubleshooting strategies, and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What are the reactive ends of this compound and how does pH affect them?

This compound is a versatile linker with two distinct reactive moieties:

  • Azide (-N₃) Group: This group is used in bioorthogonal "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The azide group itself is generally stable across a moderate pH range, but the efficiency of its reaction is highly dependent on the specific chemistry employed.[3]

  • Hexyl Chloride (-C6-Cl) Group: This is a primary alkyl halide that reacts with nucleophiles (e.g., amines, thiols) via nucleophilic substitution. The reactivity of this group is critically dependent on pH because the nucleophilicity of the target functional group is pH-dependent.[4] Furthermore, this group is susceptible to hydrolysis at high pH.[4]

Q2: How does pH impact the reaction of the C6-Cl end with amine nucleophiles (e.g., lysine residues)?

The reaction of the C6-Cl group with a primary amine (R-NH₂) is a nucleophilic substitution. For the amine to be an effective nucleophile, it must be in its deprotonated, neutral state (R-NH₂). If the pH is too low (acidic), the amine will be protonated (R-NH₃⁺), rendering it non-nucleophilic and halting the reaction.

The pKa of lysine ε-amino groups is approximately 10.5, while the pKa of a protein's N-terminal α-amino group is around 8.0. Therefore, to ensure sufficient deprotonation and reactivity, the reaction should be carried out at a pH above 8.0. A common range is pH 8.0-9.5 .

Key Considerations:

  • Reaction Rate: The rate of reaction with amines increases significantly with rising pH.

  • Side Reactions: At pH values above 9.5-10.0, the rate of hydrolysis of the C-Cl bond increases, leading to the formation of an unreactive alcohol (Azido-PEG3-C6-OH) and reducing the overall yield.

  • Buffer Choice: Avoid buffers containing primary or secondary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the alkyl chloride. Good alternatives include phosphate, borate, or HEPES buffers.

Q3: What is the optimal pH for reacting the C6-Cl end with thiol nucleophiles (e.g., cysteine residues)?

Thiols (R-SH) are excellent nucleophiles, but like amines, they must be in their deprotonated thiolate form (R-S⁻) to react efficiently. The pKa of the cysteine thiol group in proteins is typically around 8.5.

To achieve a balance between thiolate formation and linker stability, a pH range of 7.5 to 8.5 is generally recommended for alkylation of thiols.

Key Considerations:

  • Reactivity vs. Specificity: While higher pH increases the concentration of the reactive thiolate, it can also increase the reactivity of other nucleophiles like amines, potentially leading to a loss of selectivity.

  • Hydrolysis: The risk of C-Cl bond hydrolysis is lower in this range compared to the higher pH required for amine alkylation but should still be monitored, especially during long reaction times.

Q4: How does buffer pH affect the "click chemistry" reactions of the azide group?

The optimal pH for the azide end depends on the type of click chemistry being performed:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction is robust and can proceed over a wide pH range (4 to 12). However, for applications involving proteins or other sensitive biomolecules, a pH range of 7.0 to 9.0 is most common to maintain the biomolecule's stability and integrity.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): SPAAC reactions are also tolerant of a wide pH range. Studies have shown that higher pH values generally increase reaction rates. A typical range for bioconjugation is pH 7.0 to 8.5 . The choice of buffer can also influence the rate, with HEPES sometimes showing higher rates than PBS.

Q5: What are the primary signs of linker degradation due to incorrect pH?

The primary mode of degradation for this compound in aqueous buffers is the hydrolysis of the chloroalkane group, which is accelerated at high pH (>8.5). Signs of degradation include:

  • Low or No Reaction Yield: If the C6-Cl end has hydrolyzed to an alcohol, it will no longer react with the intended nucleophile.

  • Inconsistent Results: Batch-to-batch variability in yields can be a sign of inconsistent pH control or linker degradation during storage or reaction setup.

  • Unidentified Byproducts: Mass spectrometry analysis may reveal a mass corresponding to the hydrolyzed linker (Azido-PEG3-C6-OH).

Troubleshooting Guide

Problem Possible pH-Related Cause Suggested Solution
Low/No Yield (C6-Cl Reaction) pH is too low: The target nucleophile (amine or thiol) is protonated and non-reactive.For amines, increase buffer pH to 8.0-9.5. For thiols, adjust pH to 7.5-8.5. Verify the final pH of the reaction mixture.
pH is too high: The C6-Cl group has hydrolyzed to an unreactive alcohol.Decrease the reaction pH to the recommended range. Perform reactions at a lower temperature to slow the rate of hydrolysis.
Competitive Buffer Reaction: The buffer itself (e.g., Tris, glycine) is nucleophilic and is consuming the linker.Switch to a non-nucleophilic buffer such as PBS, HEPES, or borate.
Low/No Yield (Azide Reaction) Suboptimal pH for CuAAC/SPAAC: The pH is outside the optimal range for the specific click chemistry reaction.For CuAAC with sensitive biomolecules, adjust pH to 7.0-9.0. For SPAAC, a pH of 7.0-8.5 is a good starting point. Consider performing a pH optimization screen.
Poor Selectivity / Side Products pH is too high for thiol reaction: Reaction with other nucleophiles (e.g., amines) is occurring.Lower the pH to the 7.0-8.0 range to favor selective reaction with the more acidic thiol group.

Data Presentation: pH Effects on Nucleophile Reactivity

The tables below summarize the relationship between pH, the protonation state of key nucleophiles, and the recommended pH for efficient reactions with the C6-Cl group of the linker.

Table 1: Amine (Lysine) Nucleophile Reactivity vs. pH

pHPredominant Amine FormNucleophilicityReaction Efficiency with C6-ClRecommendation
< 7.0R-NH₃⁺ (Protonated)Very LowVery PoorNot Recommended
7.0 - 8.0Mix of R-NH₃⁺ and R-NH₂Low to ModerateLow to ModerateSuboptimal
8.0 - 9.5 Increasing R-NH₂ Good to High Optimal Range Recommended
> 10.0R-NH₂ (Deprotonated)Very HighHigh, but risk of linker hydrolysisUse with caution, short reaction times

Table 2: Thiol (Cysteine) Nucleophile Reactivity vs. pH

pHPredominant Thiol FormNucleophilicityReaction Efficiency with C6-ClRecommendation
< 7.0R-SH (Protonated)Very LowVery PoorNot Recommended
7.0 - 7.5Mix of R-SH and R-S⁻ModerateModerateAcceptable Starting Point
7.5 - 8.5 Increasing R-S⁻ Good to High Optimal Range Recommended
> 9.0R-S⁻ (Deprotonated)Very HighHigh, but loss of selectivity and risk of hydrolysisNot Recommended

Experimental Protocols & Visualizations

General Protocol: Conjugation of this compound to a Protein Amine Group

This protocol provides a general workflow. Optimization of molar ratios, concentration, and incubation time is essential.

  • Protein Preparation: Dissolve the protein in a non-nucleophilic reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5).

  • Linker Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) of this compound in an anhydrous organic solvent such as DMSO or DMF. Store at -20°C.

  • Reaction Setup: Add the desired molar excess (e.g., 10-20 fold) of the linker stock solution to the protein solution. The final concentration of organic solvent should typically be <10% to avoid protein denaturation.

  • pH Verification: After adding the linker, verify that the pH of the reaction mixture is within the optimal range (8.0-9.5). Adjust carefully with dilute NaOH or HCl if necessary.

  • Incubation: Incubate the reaction at room temperature or 4°C for 2-24 hours with gentle mixing. Monitor the reaction progress if possible.

  • Quenching (Optional): Add a small molecule with a primary amine (e.g., Tris buffer to a final concentration of 50 mM) to consume any unreacted linker.

  • Purification: Remove excess linker and byproducts using a suitable method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p_prep Prepare Protein in Reaction Buffer (pH 8.5) mix Add Linker to Protein Solution p_prep->mix l_prep Prepare Linker Stock in Anhydrous DMSO l_prep->mix verify_ph Verify & Adjust pH to 8.0 - 9.5 mix->verify_ph incubate Incubate 2-24h (4°C or RT) verify_ph->incubate quench Quench Reaction (e.g., Tris Buffer) incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify final_product Final Conjugate purify->final_product

Caption: Workflow for protein amine conjugation.

Logical Diagram: pH Effect on Amine Nucleophilicity

This diagram illustrates how pH controls the equilibrium between the non-nucleophilic protonated amine (R-NH₃⁺) and the reactive neutral amine (R-NH₂), thereby controlling the efficiency of the reaction with the linker's C6-Cl group.

G cluster_condition Buffer Condition cluster_equilibrium Amine Equilibrium cluster_outcome Reaction Outcome low_ph Low pH (< pKa) (e.g., pH < 7.5) protonated R-NH₃⁺ (Protonated Amine) Non-Nucleophilic low_ph->protonated Favors high_ph High pH (> pKa) (e.g., pH > 8.0) deprotonated R-NH₂ (Neutral Amine) Nucleophilic high_ph->deprotonated Favors protonated->deprotonated pKa ~8-10.5 no_reaction No Reaction with This compound protonated->no_reaction reaction Successful Reaction with This compound deprotonated->reaction

Caption: pH dictates amine reactivity.

References

Technical Support Center: Post-CuAAC Purification of Azido-PEG3-C6-Cl Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the removal of copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Azido-PEG3-C6-Cl. Efficient removal of copper is critical, as residual metal ions can be toxic to biological systems and interfere with downstream applications.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst after a CuAAC reaction?

Residual copper can be problematic for several reasons. Copper ions are known to be toxic to many biological systems, which is a significant concern for drug development and bioconjugation applications.[1][2] Furthermore, copper can generate reactive oxygen species (ROS), which may lead to the degradation of sensitive biomolecules. For analytical purposes, leftover copper can interfere with techniques like mass spectrometry and may compromise the purity and safety of the final product.

Q2: What are the most common methods for removing copper catalysts?

The primary methods for copper removal post-CuAAC reaction include:

  • Aqueous washes with chelating agents: Using solutions of reagents like EDTA, ammonium chloride, or aqueous ammonia to form water-soluble copper complexes that can be extracted from an organic phase.

  • Scavenger resins: Employing solid-phase resins with functional groups that have a high affinity for copper ions (e.g., thiol or amine-based resins).

  • Dialysis/Ultrafiltration: This method is particularly useful for purifying large biomolecules or polymers by exchanging the reaction buffer with a copper-free buffer, often containing a chelating agent like EDTA.

  • Solid-Phase Extraction (SPE): For water-soluble products, cartridges like C18 can be used to retain the product while washing away the copper salts.

Q3: How does the this compound structure affect the copper removal process?

The structure of your final conjugate, derived from this compound, presents unique challenges. The triazole ring formed during the click reaction is itself a good copper chelator, which can make the catalyst difficult to remove. Additionally, the polyethylene glycol (PEG) linker enhances water solubility, which can complicate liquid-liquid extractions and may lead to emulsion formation or loss of product into the aqueous phase.

Q4: Which copper removal method is most suitable for my product?

The optimal method depends on the properties of your final conjugate, the reaction scale, and the required purity level. The table below provides a comparison to guide your selection.

MethodPrincipleBest Suited ForAdvantagesDisadvantages
Liquid-Liquid Extraction (with Chelator) Complexation & PartitioningSmall to medium-sized organic-soluble molecules.Fast, simple, and inexpensive for initial cleanup.Can lead to emulsions; may not achieve ppm-level purity. Potential for product loss if the conjugate has some aqueous solubility.
Chelating Scavenger Resins High-Affinity BindingA wide range of molecules, including those sensitive to aqueous workups.High efficiency and selectivity for copper; simple filtration-based removal; can be used directly in the reaction mixture.Resins can be expensive; potential for non-specific binding of the product.
Dialysis / Ultrafiltration Size ExclusionHigh molecular weight products like proteins, antibodies, and large polymers.Gentle method that preserves the biological activity of the sample; effective at removing both copper and excess chelating agents.Time-consuming; not suitable for small molecules.
Solid-Phase Extraction (SPE) Differential AdsorptionWater-soluble products that can be retained on a solid support (e.g., C18).Good for desalting and purification of polar molecules.Requires method development to optimize binding and elution conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of copper from CuAAC reactions involving this compound conjugates.

Problem: My purified product has a persistent blue or green color.

  • Potential Cause: Incomplete removal of copper salts. The triazole product itself may be strongly chelating the copper, making it difficult to remove with standard methods.

  • Recommended Solution:

    • Repeat Chelating Washes: Perform additional aqueous washes with a 0.5 M EDTA solution (pH 8). The aqueous layer should turn blue/green as it complexes with the copper; continue washing until the aqueous layer is colorless.

    • Use a Scavenger Resin: If aqueous washes are ineffective, pass the solution through a cartridge containing a copper scavenger resin or add the resin directly to the reaction mixture and stir for several hours before filtering. SiliaMetS Thiourea has been shown to be highly effective.

    • Ammonia Wash: For products stable in basic conditions, washing with aqueous ammonia can be effective as it forms a deep blue, water-soluble copper complex.

Problem: I am experiencing low product yield after the purification steps.

  • Potential Cause:

    • Product Loss During Extraction: The PEG linker in your conjugate may increase its solubility in the aqueous phase, leading to loss during liquid-liquid extractions.

    • Adsorption to Purification Media: The product may be irreversibly binding to the scavenger resin or silica gel.

    • Precipitation with Copper: The product may have co-precipitated with copper salts during workup.

  • Recommended Solution:

    • Minimize Extractions: Reduce the number of aqueous washes or use a method that does not rely on partitioning, such as scavenger resins or precipitation.

    • Test for Resin Adsorption: Before committing the bulk of your sample, test the scavenger resin with a small aliquot to ensure your product is not retained.

    • Back-Extraction: If you suspect product loss to the aqueous phase, you can try to perform a back-extraction of the combined aqueous layers with a more polar organic solvent.

Problem: An emulsion has formed during liquid-liquid extraction.

  • Potential Cause: The amphiphilic nature of the PEGylated conjugate can act as a surfactant, stabilizing emulsions, especially when high concentrations of salts are present.

  • Recommended Solution:

    • Add Brine: Add a small amount of saturated aqueous NaCl (brine) to the mixture, which can help break the emulsion by increasing the ionic strength of the aqueous phase.

    • Centrifugation: If brine is ineffective, centrifuging the mixture can force the separation of the layers.

    • Filtration: Filter the entire mixture through a pad of a filter aid like Celite.

Experimental Protocols

Protocol 1: Copper Removal by Liquid-Liquid Extraction with EDTA

This protocol is a standard method for removing copper from organic-soluble products.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate).

  • 0.5 M EDTA solution, pH adjusted to 8.

  • Deionized water.

  • Brine (saturated aqueous NaCl).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 0.5 M EDTA solution (pH 8) and shake vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the EDTA wash (steps 2-3) one to two more times, or until the aqueous layer is no longer colored.

  • Wash the organic layer with an equal volume of deionized water to remove residual EDTA.

  • Wash the organic layer with an equal volume of brine to facilitate drying.

  • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which can be further purified by chromatography if needed.

G cluster_workflow Workflow: Copper Removal with EDTA Extraction start Crude Reaction in Organic Solvent add_edta Add 0.5M EDTA (pH 8) Shake in Separatory Funnel start->add_edta separate1 Separate Aqueous (Blue/Green) and Organic Layers add_edta->separate1 repeat_check Is Aqueous Layer Still Colored? separate1->repeat_check repeat_check->add_edta Yes wash_water Wash Organic Layer with Deionized Water repeat_check->wash_water No wash_brine Wash Organic Layer with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry filter_concentrate Filter and Concentrate Solvent dry->filter_concentrate end Purified Product filter_concentrate->end

Caption: Workflow for copper removal by liquid-liquid extraction with EDTA.

Protocol 2: Copper Removal Using a Chelating Scavenger Resin

This method is highly efficient and avoids issues with emulsions.

Materials:

  • Crude reaction mixture.

  • Copper scavenger resin (e.g., SiliaMetS Thiourea, Chelex-100).

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., Büchner funnel, filter paper).

Procedure:

  • Resin Preparation: If required, pre-wash the chelating resin according to the manufacturer's protocol. This often involves washing with water and the solvent used for the CuAAC reaction.

  • Incubation: After the click reaction is deemed complete, add the chelating resin directly to the crude reaction mixture. A general guideline is to use a 5-10 fold excess of the resin's binding capacity relative to the initial amount of copper catalyst.

  • Stirring: Stir the resulting slurry at room temperature. The required time can range from 1 to 3 hours, but longer times may be needed. Reaction progress can be monitored by the disappearance of color from the solution.

  • Filtration: Remove the resin by filtration. Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

G cluster_workflow Workflow: Copper Removal with a Scavenger Resin start Completed CuAAC Reaction Mixture add_resin Add Chelating Scavenger Resin (5-10 eq excess) start->add_resin stir Stir Slurry at RT (1-3 hours) add_resin->stir filter_resin Filter to Remove Resin stir->filter_resin wash_resin Wash Resin with Fresh Solvent filter_resin->wash_resin Collect Filtrate combine Combine Filtrate and Washings filter_resin->combine wash_resin->combine concentrate Concentrate Solvent in vacuo combine->concentrate end Purified Product concentrate->end

Caption: Workflow for copper removal using a chelating scavenger resin.

Protocol 3: Copper Removal from Bioconjugates by Dialysis

This is the preferred method for purifying sensitive, high-molecular-weight products like proteins.

Materials:

  • Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO).

  • Dialysis buffer (e.g., PBS, Tris).

  • EDTA.

  • Large beaker and stir plate.

Procedure:

  • Prepare Dialysis Tubing: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling or washing with EDTA).

  • Sample Loading: Load the crude bioconjugate solution into the dialysis tubing and securely close both ends with clips.

  • First Dialysis (with EDTA): Place the loaded tubing into a large beaker containing at least 100 times the sample volume of dialysis buffer supplemented with 10 mM EDTA. Stir the buffer gently at 4°C for 2-4 hours.

  • Buffer Change: Discard the buffer and replace it with fresh EDTA-containing buffer. Continue to dialyze for another 2-4 hours or overnight.

  • Final Dialysis (without EDTA): Perform one or two final dialysis steps against the buffer without EDTA to remove the excess chelating agent.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing. The resulting solution contains the purified biomolecule, free of copper and excess reagents.

G cluster_workflow Workflow: Copper Removal from Bioconjugates by Dialysis start Crude Bioconjugate Solution load_sample Load Sample into Prepared Dialysis Tubing start->load_sample dialysis1 Dialyze against Buffer + 10mM EDTA (2-4h at 4°C) load_sample->dialysis1 buffer_change Change to Fresh Buffer + 10mM EDTA (4h to overnight) dialysis1->buffer_change dialysis2 Dialyze against Buffer without EDTA (2-4h) buffer_change->dialysis2 repeat_check Repeat Final Dialysis? dialysis2->repeat_check repeat_check->dialysis2 Yes (1x) recover Recover Purified Bioconjugate repeat_check->recover No

Caption: Workflow for removing copper from large biomolecules via dialysis.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Azido-PEG3-C6-Cl Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of heterobifunctional linkers, such as Azido-PEG3-C6-Cl, is critical for the successful development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of this compound, alongside alternative analytical techniques. Experimental protocols and supporting data are provided to assist researchers in selecting the most appropriate methods for their applications.

Introduction to this compound

This compound is a bifunctional linker featuring an azide (N₃) group for "click" chemistry and a chloroalkane (Cl) moiety for nucleophilic substitution. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility. Accurate confirmation of its structure is paramount to ensure the integrity and functionality of the final bioconjugate.

NMR Spectroscopy for Structural Validation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of PEGylated compounds.[1] Both ¹H and ¹³C NMR are instrumental in confirming the presence of key functional groups and the overall structure of the this compound linker.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
PEG Backbone (-O-CH ₂-CH ₂-O-)~3.64multipletThe main repeating unit of the PEG chain.
Methylene adjacent to Azide (-CH ₂-N₃)~3.38tripletThis signal can sometimes be obscured by the ¹³C satellite peaks of the main PEG backbone.[5]
Methylene adjacent to Chlorine (-CH ₂-Cl)~3.55tripletThe electronegative chlorine atom causes a downfield shift.
Alkyl Chain (-CH₂-)n~1.3-1.8multipletProtons of the C6 alkyl chain.
Methylene adjacent to PEG (-O-CH ₂-)~3.5-3.6multipletOverlaps with the PEG backbone signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
PEG Backbone (-O-C H₂-C H₂-O-)~70.5The most intense signal in the spectrum.
Carbon adjacent to Azide (-C H₂-N₃)~50.6A characteristic shift for carbons bonded to an azide group.
Carbon adjacent to Chlorine (-C H₂-Cl)~45.0Typical chemical shift for an alkyl chloride.
Alkyl Chain (-CH₂-)n~25-32Carbons of the C6 alkyl chain.
Carbons adjacent to Oxygen (-O-C H₂-)~70-72Similar to the PEG backbone carbons.

Comparison with Alternative Analytical Techniques

While NMR provides comprehensive structural information, other techniques offer complementary data for a complete validation profile.

Table 3: Comparison of Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural confirmation, identification of functional groups, purity assessment.Non-destructive, provides atomic-level structural detail.Can have signal overlap issues, especially with PEG ¹³C satellites. Lower sensitivity compared to MS.
Mass Spectrometry (MS) Molecular weight confirmation, purity assessment, identification of impurities.High sensitivity, can be coupled with liquid chromatography (LC-MS) for complex mixture analysis.Provides limited structural information (fragmentation can help), PEG polydispersity can complicate spectra.
FTIR Spectroscopy Identification of functional groups.Fast and simple, provides characteristic vibrational frequencies for key functional groups.Provides limited information on the overall molecular structure.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Transfer the solution to an NMR tube.

Data Acquisition (¹H NMR):

  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

Data Acquisition (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of the conjugate at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to approximately 10 µM with the mobile phase.

LC-MS Parameters:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to elute the compound of interest.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

FTIR Spectroscopy

Sample Preparation:

  • For liquid samples, a small drop can be placed between two KBr or NaCl plates.

  • For solid samples, a KBr pellet can be prepared, or the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Key Peaks to Observe:

    • Azide (N₃) stretch: A sharp, strong peak around 2100 cm⁻¹.

    • C-O-C (ether) stretch: A strong, broad peak around 1100 cm⁻¹.

    • C-Cl stretch: A peak in the range of 600-800 cm⁻¹.

    • C-H stretch: Peaks around 2850-2950 cm⁻¹.

Workflow and Data Interpretation

experimental_workflow Structural Validation Workflow for this compound cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_validation Validation synthesis Synthesis of This compound nmr NMR Spectroscopy (1H and 13C) synthesis->nmr ms Mass Spectrometry (ESI or MALDI) synthesis->ms ftir FTIR Spectroscopy synthesis->ftir structure_confirmation Structural Confirmation nmr->structure_confirmation Detailed Structure purity_assessment Purity Assessment nmr->purity_assessment ms->structure_confirmation Molecular Weight ms->purity_assessment functional_group_id Functional Group ID ftir->functional_group_id final_product final_product structure_confirmation->final_product Validated Product purity_assessment->final_product functional_group_id->final_product

Caption: Experimental workflow for the structural validation of this compound.

This workflow illustrates the complementary nature of NMR, MS, and FTIR in providing a comprehensive structural validation of the target molecule. Successful characterization by these methods ensures the quality and reliability of the linker for subsequent bioconjugation reactions.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Azido-PEG3-C6-Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of bifunctional linkers such as Azido-PEG3-C6-Cl is critical for the successful synthesis of consistent and effective bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of these synthetic molecules. This guide provides a comparative overview of two primary HPLC methods—Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the purity analysis of this compound. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Challenges in the Analysis of this compound

This compound is a relatively polar molecule containing a polyethylene glycol (PEG) spacer, an azide, and a chloroalkane functional group. The analysis of such molecules by HPLC presents a few challenges:

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors less sensitive. Therefore, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often preferred.[1][2][3]

  • Presence of Polar and Non-polar Moieties: The molecule has both a hydrophilic PEG chain and a more hydrophobic C6 alkyl chain, which can lead to complex retention behavior.

  • Potential for a Variety of Impurities: The synthesis of this compound can result in impurities with varying polarities, such as starting materials, incompletely reacted intermediates, or byproducts from side reactions.

Comparative Analysis of HPLC Methods

The choice between RP-HPLC and HILIC largely depends on the nature of the impurities that need to be separated from the final product.

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar.Separates molecules based on their hydrophilicity. The stationary phase is polar (e.g., silica, amide), and the mobile phase is largely organic with a small amount of aqueous solvent.[4][5]
Retention of this compound Moderate retention due to the C6 alkyl chain.Stronger retention due to the polar PEG chain and azide group.
Elution Order Less polar compounds are retained longer.More polar compounds are retained longer.
Ideal for Separating Non-polar and moderately polar impurities.Highly polar impurities and starting materials.
Typical Mobile Phase Water/Acetonitrile or Water/Methanol gradients.Acetonitrile/Water or Acetonitrile/Aqueous buffer gradients.
Detector Compatibility Compatible with ELSD, CAD, and MS.Compatible with ELSD, CAD, and MS (high organic content enhances MS sensitivity).

Experimental Workflows and Protocols

The following sections provide detailed experimental protocols for RP-HPLC and HILIC methods suitable for the purity assessment of this compound. It is important to note that while direct experimental data for this specific molecule is not widely available in the public domain, the following protocols are representative of methods used for similar short-chain functionalized PEG linkers.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve this compound in appropriate solvent prep2 Filter through 0.22 µm syringe filter prep1->prep2 hplc_system HPLC System (Pump, Autosampler, Column Oven) prep2->hplc_system Inject Sample column Select Column (RP-HPLC or HILIC) hplc_system->column detector Select Detector (ELSD or CAD) column->detector data_acq Data Acquisition detector->data_acq peak_int Peak Integration and Purity Calculation data_acq->peak_int report Generate Report peak_int->report

Caption: A general experimental workflow for the HPLC purity assessment of this compound.

Method 1: Reversed-Phase HPLC (RP-HPLC) with ELSD

This method is well-suited for separating the target compound from less polar impurities.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: Evaporative Light Scattering Detector (ELSD)

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow: 1.5 SLM (Standard Liters per Minute)

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with ELSD

This method is advantageous for separating the target compound from highly polar impurities.

Experimental Protocol:

  • Column: Amide or bare silica HILIC column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Gradient: 0% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detector: Evaporative Light Scattering Detector (ELSD)

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow: 1.5 SLM

Comparison of Separation Principles

The choice of HPLC method dictates which types of impurities will be most effectively resolved from the this compound product.

G cluster_rphplc Reversed-Phase HPLC (RP-HPLC) cluster_hilic Hydrophilic Interaction Chromatography (HILIC) rp_column Non-Polar Stationary Phase (e.g., C18) Polar Mobile Phase rp_separation Separation based on Hydrophobicity rp_column->rp_separation rp_elution Polar Impurities Elute First Target Compound (Moderate Polarity) Non-Polar Impurities Elute Last rp_separation->rp_elution hilic_column Polar Stationary Phase (e.g., Silica) Non-Polar Mobile Phase hilic_separation Separation based on Hydrophilicity hilic_column->hilic_separation hilic_elution Non-Polar Impurities Elute First Target Compound (Polar) Highly Polar Impurities Elute Last hilic_separation->hilic_elution product This compound (Target Product) impurities Synthesis Impurities

Caption: Comparison of separation principles for RP-HPLC and HILIC in the analysis of this compound and its potential impurities.

Conclusion and Recommendations

Both RP-HPLC and HILIC are powerful techniques for assessing the purity of this compound. The optimal method depends on the specific impurities present in the sample.

  • For general-purpose purity screening and the separation of non-polar to moderately polar impurities, RP-HPLC is a robust and widely used method.

  • If the primary concern is the presence of highly polar impurities, such as unreacted PEG starting materials or other polar byproducts, HILIC will likely provide superior resolution.

For comprehensive characterization, employing both methods orthogonally can provide a more complete purity profile of the this compound product. The use of a mass spectrometer in conjunction with either HPLC method (LC-MS) is highly recommended for definitive peak identification and characterization of unknown impurities.

References

The Hydrophilic Advantage: A Comparative Guide to PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act. The linker, a seemingly simple component connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's success. Its composition profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the entire molecule. This guide provides an objective comparison of Polyethylene Glycol (PEG) linkers and hydrocarbon linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The choice between a hydrophilic PEG linker and a hydrophobic hydrocarbon (alkyl) linker can dramatically impact a PROTAC's performance. While hydrocarbon linkers are synthetically straightforward, their hydrophobicity can negatively affect the solubility of the PROTAC.[1][2] In contrast, PEG linkers, composed of repeating ethylene glycol units, are more hydrophilic, which can improve the solubility and cell permeability of the PROTAC molecule.[1] Statistics show that approximately 54% of reported PROTACs utilize PEG linkers, highlighting their prevalence in the field.[1]

Key Advantages of PEG Linkers

PEG linkers offer several advantages over their hydrocarbon counterparts in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of PROTAC molecules. This is a crucial attribute, as many PROTACs are large molecules that can be prone to poor solubility, hindering their formulation and bioavailability.

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can enhance cell permeability. The flexibility of the PEG chain allows the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate passage across the cell membrane.[3] In some cases, PROTACs with alkyl linkers have shown lower permeability than those with PEG linkers.

  • Reduced Non-Specific Binding: The hydrophobicity of hydrocarbon linkers can lead to non-specific binding to other proteins and biomolecules, potentially causing off-target effects and toxicity. The hydrophilic nature of PEG linkers can mitigate these non-specific interactions.

  • Tunable Pharmacokinetics: The length of the PEG linker can be precisely controlled, allowing for the fine-tuning of the PROTAC's pharmacokinetic properties. This includes modulating the half-life and biodistribution of the molecule.

  • Facile Synthesis and Modification: Bifunctional PEG linkers are readily available and enable the rapid and straightforward assembly of PROTACs.

Quantitative Data Comparison

The following table summarizes the performance of PROTACs with PEG versus hydrocarbon linkers from various studies. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Linker TypePROTAC SystemParameterValueReference
Hydrocarbon VHL-CRBN LigandsCRBN DegradationConcentration-dependent decrease
PEG VHL-CRBN LigandsCRBN DegradationWeak degradation
Hydrocarbon VH032-based PROTAC (Compound 17)Permeability (Papp)0.002 x 10⁻⁶ cm/s
PEG VH032-based PROTAC (Compound 15, 1-unit PEG)Permeability (Papp)0.005 x 10⁻⁶ cm/s

Note: The data presented for CRBN degradation highlights a case where a nine-atom alkyl chain was more effective than a three-unit PEG linker, suggesting that linker composition and its interaction with the ternary complex are critical and not solely dependent on hydrophilicity. The permeability data for the VH032-based PROTACs demonstrates an instance where a PEG linker resulted in higher permeability than a hydrocarbon linker.

Signaling Pathways and Experimental Workflows

To understand the context of PROTAC design and evaluation, it is essential to visualize the underlying biological processes and experimental procedures.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds PolyUbProtein Poly-ubiquitinated Target Protein TernaryComplex->PolyUbProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome PolyUbProtein->Proteasome Recognition DegradedProtein Proteasome->DegradedProtein Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation Start Synthesize PROTACs (PEG vs. Hydrocarbon Linker) Solubility Solubility Assay Start->Solubility Permeability Permeability Assay (e.g., PAMPA) Start->Permeability CellCulture Cell Culture & Treatment Start->CellCulture Conclusion Compare Performance Solubility->Conclusion Permeability->Conclusion Degradation Degradation Assay (e.g., Western Blot, In-Cell ELISA) CellCulture->Degradation DataAnalysis Data Analysis (DC50, Dmax) Degradation->DataAnalysis DataAnalysis->Conclusion

Caption: Experimental Workflow for PROTAC Evaluation.

Linker_Properties_Relationship Logical Relationship of Linker Properties cluster_linker Linker Type cluster_properties Physicochemical Properties cluster_performance PROTAC Performance PEG PEG Linker Solubility Increased Solubility PEG->Solubility Permeability Modulated Permeability PEG->Permeability Hydrocarbon Hydrocarbon Linker Hydrocarbon->Permeability Hydrophobicity Increased Hydrophobicity Hydrocarbon->Hydrophobicity Degradation Degradation Efficacy (DC50, Dmax) Solubility->Degradation Permeability->Degradation OffTarget Reduced Off-Target Effects Hydrophobicity->OffTarget can increase Pharmacokinetics Pharmacokinetics Degradation->Pharmacokinetics

References

A Head-to-Head Comparison of Bioconjugation Strategies: Azido-PEG3-C6-Cl vs. NHS Ester-Based Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, stability, and specificity of a bioconjugate. This guide provides an objective comparison between the heterobifunctional linker, Azido-PEG3-C6-Cl, and the widely used class of N-hydroxysuccinimide (NHS) ester linkers. We will delve into their respective reaction mechanisms, performance metrics, and provide detailed experimental protocols to inform your selection process.

At its core, the choice between these two linker types represents a trade-off between the targeted precision of bioorthogonal chemistry and the established utility of amine-reactive conjugation. This compound, with its azide handle, is a key player in the realm of "click chemistry," enabling highly specific, high-yield reactions that are bioorthogonal—meaning they do not interfere with native biological processes.[1] This makes it particularly suitable for complex molecular constructions like Proteolysis Targeting Chimeras (PROTACs).[2][3][4] In contrast, NHS ester-based linkers are the workhorses of bioconjugation, readily reacting with primary amines on proteins to form stable amide bonds.[] This has made them a go-to for applications like the development of Antibody-Drug Conjugates (ADCs).

Quantitative Performance Comparison

The selection of a linker is often dictated by the specific demands of the application, including the target biomolecule, the nature of the payload, and the desired stability of the final conjugate. The following tables summarize key quantitative performance parameters for this compound and NHS ester linkers.

ParameterThis compound (Azide moiety) - CuAACThis compound (Azide moiety) - SPAACNHS Ester Linkers
Target Functional Group Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)Primary Amine (e.g., Lysine, N-terminus)
Reaction Type Copper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionNucleophilic Acyl Substitution
Resulting Linkage 1,4-disubstituted 1,2,3-triazole1,2,3-triazoleAmide Bond
Typical Reaction pH 4.0 - 8.04.0 - 9.07.2 - 8.5
Typical Reaction Time 1 - 4 hours0.5 - 2 hours0.5 - 4 hours
Typical Reaction Temperature 25°C4 - 37°C4°C or Room Temperature
Typical Yield Very High (>95%)Very High (>95%)Variable, Moderate to High
Stability and SpecificityThis compound (via Click Chemistry)NHS Ester Linkers
Specificity High (Bioorthogonal)Moderate to Low (Reacts with available primary amines)
Control over Degree of Labeling (DoL) High (Site-specific introduction of azide)Moderate (Can be challenging to control)
Linkage Stability High (Stable Triazole ring)High (Stable Amide bond)
Key Side Reactions MinimalHydrolysis of the NHS ester
Biocompatibility High (especially copper-free SPAAC)High

Experimental Protocols

Detailed methodologies for key experiments are crucial for an objective comparison. Below are representative protocols for bioconjugation and subsequent stability and cytotoxicity assessment.

Protocol 1: NHS Ester-Based Antibody Conjugation

This protocol describes a general method for conjugating a payload to an antibody using an NHS ester linker.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS ester-functionalized payload dissolved in an organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1M Tris, pH 8.0)

  • Purification system (e.g., size exclusion chromatography (SEC) or dialysis)

Procedure:

  • Antibody Preparation: Adjust the concentration of the antibody to 1-10 mg/mL in a non-amine containing buffer like PBS.

  • Payload Preparation: Dissolve the NHS ester-functionalized payload in a minimal amount of DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add a calculated molar excess of the payload stock solution to the antibody solution. The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris, to consume any unreacted NHS ester.

  • Purification: Remove unreacted payload and byproducts by purifying the conjugate using SEC or dialysis.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectrophotometry or hydrophobic interaction chromatography (HIC).

Protocol 2: Two-Step Bioconjugation using this compound

This protocol outlines a two-step process for site-specific conjugation using click chemistry.

Step 1: Introduction of the Azide Moiety

  • Protein Modification: Introduce a terminal alkyne into the protein of interest at a specific site using genetic engineering or chemical modification of a specific amino acid (e.g., cysteine).

  • Conjugation: React the alkyne-modified protein with this compound. This step is a conceptual representation as the chloroalkane end would typically be reacted first. A more common approach is to use an azide-alkyne cycloaddition.

Step 2: Click Chemistry Reaction (SPAAC)

  • Payload Preparation: Prepare a solution of a strained alkyne (e.g., DBCO)-functionalized payload.

  • Conjugation: Add the DBCO-payload to the azide-functionalized protein. The reaction proceeds without a catalyst.

  • Incubation: Incubate the reaction mixture for 0.5-2 hours at room temperature or 37°C.

  • Purification: Purify the final conjugate using an appropriate chromatography method to remove excess reagents.

Protocol 3: In Vitro Plasma Stability Assay (LC-MS Method)

This assay evaluates the stability of the conjugate by measuring the DAR over time in plasma.

Materials:

  • Bioconjugate (e.g., ADC)

  • Human or mouse plasma

  • Incubator at 37°C

  • Affinity capture beads (e.g., Protein A)

  • Wash and elution buffers

  • Reducing agent (e.g., DTT)

  • LC-MS system

Procedure:

  • Incubation: Incubate the bioconjugate in plasma at a specified concentration (e.g., 100 µg/mL) at 37°C.

  • Time Points: Collect aliquots of the plasma-conjugate mixture at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Affinity Capture: Isolate the conjugate from the plasma using affinity capture beads.

  • Elution and Reduction: Elute the conjugate and treat it with a reducing agent to separate the antibody's light and heavy chains.

  • LC-MS Analysis: Analyze the sample using LC-MS to detect drug-loaded and unloaded antibody chains.

  • DAR Calculation: Determine the relative abundance of each species to calculate the average DAR at each time point. A decrease in DAR over time indicates linker instability.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard method to assess the cytotoxic effect of a bioconjugate on a cancer cell line.

Materials:

  • Target cancer cell line

  • 96-well plates

  • Cell culture medium

  • Bioconjugate

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate and incubate overnight.

  • Treatment: Add serial dilutions of the bioconjugate to the wells and incubate for a period that allows the drug to take effect (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Visualizing the Mechanisms

Diagrams illustrating the experimental workflows and mechanisms of action provide a clearer understanding of the concepts discussed.

G cluster_0 NHS Ester Conjugation Workflow Antibody Antibody Conjugation Conjugation Antibody->Conjugation NHS_Ester_Payload NHS_Ester_Payload NHS_Ester_Payload->Conjugation Purification Purification Conjugation->Purification Quench Characterization Characterization Purification->Characterization Final_Conjugate Final_Conjugate Characterization->Final_Conjugate

Caption: Workflow for NHS ester-based bioconjugation.

G cluster_1 PROTAC Mechanism of Action Target_Protein Target_Protein Ternary_Complex Ternary_Complex Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Poly-Ub Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation

Caption: PROTAC-mediated protein degradation pathway.

G cluster_2 ADC Internalization and Payload Release ADC_Binding ADC binds to cell surface antigen Internalization Internalization ADC_Binding->Internalization Lysosomal_Trafficking Lysosomal_Trafficking Internalization->Lysosomal_Trafficking Linker_Cleavage Linker_Cleavage Lysosomal_Trafficking->Linker_Cleavage Payload_Release Payload release into cytoplasm Linker_Cleavage->Payload_Release Cell_Death Cell_Death Payload_Release->Cell_Death

Caption: General mechanism of ADC action.

References

A Head-to-Head Comparison of CuAAC and SPAAC for Azido-PEG3-C6-Cl in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), the choice of ligation chemistry is a critical determinant of success. The versatile heterobifunctional linker, Azido-PEG3-C6-Cl, offers the flexibility of undergoing either a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of these two powerful "click chemistry" reactions to inform the selection of the most appropriate method for your specific application.

Data Presentation: CuAAC vs. SPAAC

The following table summarizes the key quantitative parameters for CuAAC and SPAAC reactions. It is important to note that while direct kinetic data for this compound is not extensively published, the provided second-order rate constants for structurally similar azides offer a valuable benchmark for comparison.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.
Second-Order Rate Constant (k₂) 10¹ - 10⁴ M⁻¹s⁻¹ (with terminal alkynes)[1]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the strained alkyne used)[1]
Biocompatibility Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[2]Excellent biocompatibility, making it ideal for live-cell and in vivo applications.[2]
Reaction Conditions Requires a copper(I) source (often from a Cu(II) salt with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA).Catalyst-free; the reaction is driven by the ring strain of the cyclooctyne.
Specificity Highly specific for terminal alkynes and azides.Highly specific for strained alkynes and azides.
Product 1,4-disubstituted 1,2,3-triazole (regiospecific).Mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), though often not a concern for linker applications.
Reactant Accessibility Terminal alkynes are generally small, readily available, and easily incorporated into molecules.Strained cyclooctynes (e.g., DBCO, BCN) are bulkier and can be more synthetically challenging and expensive to incorporate.

Experimental Protocols

Below are detailed methodologies for performing CuAAC and SPAAC reactions with this compound. These protocols are representative and may require optimization for specific substrates and applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to a molecule containing a terminal alkyne.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Degassed reaction solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1-1.5 equivalents) in the chosen reaction solvent.

  • Ligand Addition: If using a ligand, add the TBTA stock solution (0.01-0.1 equivalents).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Catalyst Preparation: In a separate tube, prepare a premixed solution of CuSO₄ (0.01-0.1 equivalents) and the ligand.

  • Reaction Initiation: Add the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents) to the reaction mixture, followed by the addition of the copper/ligand complex.[3]

  • Incubation: Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

  • Quenching and Purification: Once the reaction is complete, it can be quenched by exposure to air or the addition of a chelating agent. The desired triazole product can then be purified using standard chromatographic techniques.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the conjugation of this compound to a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Biocompatible solvent (e.g., PBS, DMSO, or a mixture)

Procedure:

  • Reactant Preparation: Dissolve the DBCO-functionalized molecule (1 equivalent) and this compound (1-1.5 equivalents) in the chosen solvent.

  • Reaction Incubation: Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 12 hours, depending on the concentration of the reactants and the specific strained alkyne used. For bioconjugations, incubation can also be performed at 4°C overnight.

  • Monitoring and Purification: Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC, or SDS-PAGE for protein conjugations). The final conjugate can be purified using standard techniques such as HPLC, size-exclusion chromatography, or dialysis to remove any unreacted starting materials.

Mandatory Visualizations

Reaction Mechanisms

CuAAC and SPAAC Reaction Mechanisms cluster_0 CuAAC cluster_1 SPAAC CuAAC_Alkyne Terminal Alkyne CuAAC_Product 1,4-Triazole CuAAC_Alkyne->CuAAC_Product CuAAC_Azide Azide (this compound) CuAAC_Azide->CuAAC_Product CuAAC_Catalyst Cu(I) Catalyst CuAAC_Catalyst->CuAAC_Product catalysis SPAAC_Alkyne Strained Alkyne (e.g., DBCO) SPAAC_Product Triazole SPAAC_Alkyne->SPAAC_Product SPAAC_Azide Azide (this compound) SPAAC_Azide->SPAAC_Product

Caption: Mechanisms of CuAAC and SPAAC reactions.

Experimental Workflows

Comparative Experimental Workflows cluster_0 CuAAC Workflow cluster_1 SPAAC Workflow CuAAC_Start Mix Alkyne and This compound CuAAC_Degas Degas Mixture CuAAC_Start->CuAAC_Degas CuAAC_Add_Cat Add Cu(I) Catalyst and Reducing Agent CuAAC_Degas->CuAAC_Add_Cat CuAAC_React React (1-12h) CuAAC_Add_Cat->CuAAC_React CuAAC_Purify Purify Product CuAAC_React->CuAAC_Purify SPAAC_Start Mix Strained Alkyne and This compound SPAAC_React React (1-12h) SPAAC_Start->SPAAC_React SPAAC_Purify Purify Product SPAAC_React->SPAAC_Purify

Caption: Experimental workflows for CuAAC and SPAAC.

PROTAC Synthesis and Mechanism of Action

PROTAC Synthesis and Mechanism cluster_0 PROTAC Synthesis via Click Chemistry cluster_1 PROTAC Mechanism of Action POI_Ligand Protein of Interest (POI) Ligand with Alkyne/Strained Alkyne PROTAC PROTAC POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand Linker This compound E3_Ligand->Linker Conjugation to -C6-Cl Linker->PROTAC Click Reaction Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation

Caption: PROTAC synthesis and mechanism of action.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。